molecular formula C11H13FN2O2 B591572 (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone CAS No. 1065484-91-4

(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone

Katalognummer: B591572
CAS-Nummer: 1065484-91-4
Molekulargewicht: 224.235
InChI-Schlüssel: ZFCSTUJFJZSDMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone (CAS Number: 1065484-91-4) is a chemical compound with a molecular formula of C11H13FN2O2 and a molecular weight of 224.23 g/mol . This reagent is characterized by its notable solubility profile, being soluble at approximately 38 g/L at 25 °C, and has a calculated density of 1.327 g/cm³ at 20 °C . The structure of this compound features a fluoropyridine ring linked to a hydroxypiperidine moiety via a methanone group, a scaffold that is frequently explored in medicinal chemistry for its potential to interact with biological targets. Similar molecular architectures containing the piperidinyl-methanone group are investigated as key intermediates and building blocks in the synthesis of novel therapeutic agents, particularly for their potential inhibitory activity against enzymes like kinases . As such, this compound holds significant value for researchers in drug discovery and development, especially in the synthesis of targeted small molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

(2-fluoropyridin-3-yl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-10-9(4-1-5-13-10)11(16)14-6-2-3-8(15)7-14/h1,4-5,8,15H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCSTUJFJZSDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(N=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Biological Potential & Application of the (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity & Application of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary

(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone (CAS: 1065484-91-4) is a high-value bifunctional pharmacophore and building block primarily utilized in Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (TPD). Unlike a final drug product, this molecule serves as a versatile "hub" intermediate. Its structure combines an electrophilic 2-fluoropyridine moiety (susceptible to SNAr diversification) with a 3-hydroxypiperidine core (providing solubility, chirality, and a linker attachment point).

This guide analyzes its utility in three critical domains:

  • PROTAC® & Molecular Glue Synthesis: As a core scaffold for constructing E3 ligase ligands (e.g., KLHDC2 or Cereblon analogs).

  • Kinase Inhibitor Design: Leveraging the 3-hydroxypiperidine motif, a known privileged structure in covalent inhibitors like Ibrutinib.

  • GPCR Antagonism: Acting as a bioisostere for Orexin receptor antagonist scaffolds.

Structural Analysis & Pharmacophore Modeling

The "Warhead-Linker-Ligand" Triad

The molecule is functionally divided into two distinct reactive domains separated by a rigid amide bond. This architecture allows for orthogonal functionalization, making it an ideal library generator.

DomainChemical MoietyBiological/Synthetic Function
Electrophilic Trap (A) 2-Fluoropyridine SNAr Reactivity: The fluorine at the C2 position is highly activated by the adjacent pyridine nitrogen and the electron-withdrawing carbonyl group at C3. It serves as a "leaving group" for late-stage diversification with amines or thiols.
Solubility Core (B) 3-Hydroxypiperidine Fsp³ & Solubility: The non-aromatic ring increases the fraction of sp³ hybridized carbons (Fsp³), enhancing aqueous solubility and metabolic stability. The C3-hydroxyl is a vector for linker attachment (via ether/ester formation).
Linker (C) Methanone (Amide) Rigidity: The amide bond restricts conformational freedom, orienting the pyridine and piperidine rings to minimize entropic penalty upon binding.
Visualization: Functional Reactivity Map

The following diagram illustrates the orthogonal reactivity sites used to transform this scaffold into bioactive ligands.

ScaffoldAnalysis Scaffold (2-Fluoropyridin-3-yl) (3-hydroxypiperidin-1-yl)methanone Site_F Site A: 2-Fluoro (S_NAr Electrophile) Scaffold->Site_F Activated by N-atom Site_OH Site B: 3-Hydroxyl (Linker Attachment) Scaffold->Site_OH Chiral Center (S/R) Target_1 PROTAC E3 Ligand (e.g., KLHDC2 binder) Site_F->Target_1 Displacement by Amine/Thiol Site_OH->Target_1 Alkylation (Mitsunobu) Target_2 Kinase Inhibitor (BTK/JAK family) Site_OH->Target_2 H-Bond Donor Interaction

Caption: Functional dissection of the scaffold showing the electrophilic fluorine (Site A) and nucleophilic hydroxyl (Site B) enabling divergent synthesis.

Biological Applications & Target Landscape

Targeted Protein Degradation (PROTACs)

The 3-hydroxypiperidine moiety is structurally homologous to the proline/piperidine rings found in VHL and KLHDC2 ligands.

  • Mechanism: The scaffold acts as a "connector." The 3-hydroxyl group can be alkylated to attach a PEG or alkyl chain linker, which then connects to a "warhead" (protein of interest binder).

  • KLHDC2 Ligands: Recent patent literature (WO2023081094) identifies 3-hydroxypiperidine derivatives as critical intermediates for ligands binding to the Kelch domain containing 2 (KLHDC2) E3 ligase. This scaffold provides the necessary geometry to fit the ubiquitin ligase pocket while offering an exit vector (the pyridine ring) for linker attachment.

Kinase Inhibition (BTK/JAK)

The 3-hydroxypiperidine ring is a "privileged structure" in kinase inhibitors.

  • Case Study (Ibrutinib): (S)-1-Boc-3-hydroxypiperidine is a key intermediate in the synthesis of Ibrutinib (BTK inhibitor).[1] The hydroxyl group often mimics the ribose ring of ATP or interacts with the hinge region.

  • Application: By reacting the 2-fluoropyridine with an aniline or heteroaryl amine (via SNAr), researchers can rapidly generate a library of "Type I" or "Type II" kinase inhibitors where the pyridine acts as the hinge binder and the piperidine extends into the solvent front.

GPCR Antagonism (Orexin/P2X7)
  • Orexin Receptors: Dual Orexin Receptor Antagonists (DORAs) like Suvorexant utilize a central amide linker connecting two aromatic/heterocyclic systems. The (2-fluoropyridin-3-yl)carboxamide motif is a classic bioisostere for the benzoxazole or phenyl rings found in these drugs. The fluorine atom improves metabolic stability by blocking P450 oxidation at the susceptible C2 position.

Experimental Protocols

Protocol A: SNAr Diversification (Library Generation)

This protocol validates the reactivity of the 2-fluoropyridine moiety, transforming the scaffold into a functional ligand.

Objective: Displace the 2-fluorine with a primary amine to generate a 2-aminopyridine derivative (common kinase hinge binder).

  • Reagents:

    • Substrate: (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone (1.0 eq).

    • Nucleophile: Aniline or Benzylamine derivative (1.2 eq).

    • Base: Cs₂CO₃ (2.0 eq) or DIPEA (3.0 eq).

    • Solvent: DMSO or NMP (anhydrous).

  • Procedure:

    • Dissolve substrate and nucleophile in DMSO (0.2 M concentration).

    • Add base and seal the reaction vessel.

    • Thermal: Heat to 100°C for 4–12 hours.

    • Microwave (Alternative): Irradiate at 120°C for 30 minutes (high throughput).

  • Workup: Dilute with ethyl acetate, wash with water/brine (x3) to remove DMSO. Dry over Na₂SO₄.[2]

  • Validation: Monitor disappearance of the Fluorine signal via ¹⁹F NMR (shift from ~ -70 ppm to loss of signal) and appearance of product mass via LC-MS.

Protocol B: Linker Attachment via Mitsunobu Reaction

Used to attach a PROTAC linker to the 3-hydroxyl position.

  • Reagents: Substrate (1.0 eq), Linker-Alcohol (e.g., Boc-amino-PEG-OH, 1.5 eq), PPh₃ (1.5 eq), DIAD (1.5 eq).

  • Conditions: THF, 0°C to RT, 12 hours.

  • Note: This inverts the stereochemistry at the C3 position (e.g., S → R). If retention is required, use Ag₂O mediated alkylation with an alkyl halide instead.

In Vitro Assessment Strategy

To validate the biological activity of derivatives generated from this scaffold, the following assay cascade is recommended:

Assay TypeMethodologyPurpose
Solubility Kinetic solubility in PBS (pH 7.4)Verify if the 3-OH-piperidine maintains aqueous solubility >50 µM.
Metabolic Stability Liver Microsome Incubation (Human/Mouse)Assess if the 2-fluoropyridine blocks oxidation compared to a non-fluorinated control.
Target Binding Thermal Shift Assay (DSF)Screen library against a panel of kinases or E3 ligases (e.g., KLHDC2).
Permeability PAMPA or Caco-2Determine if the polar hydroxyl group limits membrane permeability (Papp).

Synthesis Workflow Visualization

The following diagram outlines the "Design-Make-Test" cycle utilizing this scaffold for PROTAC discovery.

PROTAC_Workflow Start Scaffold: (2-F-Py)(3-OH-Pip) Step1 Step 1: Linker Attachment (Mitsunobu at 3-OH) Start->Step1 Attach PEG/Alkyl Linker Step2 Step 2: Warhead Coupling (S_NAr at 2-F) Step1->Step2 Intermediate with Linker Product Final PROTAC Candidate Step2->Product Attach Protein Binder Test Biological Assay (Western Blot / degradation DC50) Product->Test Screen for Degradation Test->Start SAR Iteration

Caption: Step-wise assembly of a PROTAC molecule using the scaffold as a central hub.

References

  • Google Patents. "Novel spirocyclic compounds as KLHDC2 ligands (WO2023081094A1)." Patents.google.com.
  • National Institutes of Health (NIH). "PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery." PubMed Central. Available at: [Link]

Sources

Topic: Exploring the Structure-Activity Relationship (SAR) of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone Analogs as Novel PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The nicotinamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged core for inhibitors of NAD+ dependent enzymes, most notably the Poly(ADP-ribose) polymerase (PARP) family. This guide explores the systematic structure-activity relationship (SAR) exploration of a novel chemical series based on the (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone core. We postulate this scaffold as a promising starting point for the development of potent and selective PARP1 inhibitors, a class of drugs with significant therapeutic impact in oncology. This document provides a comprehensive framework for analog design, synthesis, and biological evaluation. It details the strategic rationale behind modifying three key regions of the molecule—the 2-fluoropyridine headgroup, the 3-hydroxypiperidine core, and the central methanone linker—to optimize potency, selectivity, and drug-like properties. The methodologies presented herein are grounded in established principles of medicinal chemistry and provide a self-validating workflow for advancing a lead compound through the initial phases of drug discovery.

Introduction: The Rationale for Targeting PARP1 with a Novel Nicotinamide Mimetic

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, specifically in the base excision repair (BER) of single-strand breaks. Its catalytic activity is dependent on its NAD+ binding domain. In cancer therapy, particularly for tumors with deficiencies in homologous recombination repair (HRR) such as those with BRCA1/2 mutations, inhibition of PARP1 leads to a synthetic lethality phenotype. When PARP1 is inhibited, unrepaired single-strand breaks are converted to toxic double-strand breaks during replication. In HRR-deficient cells, these double-strand breaks cannot be repaired, leading to cell death.

The core of our lead compound, (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone, is designed as a nicotinamide mimetic. The pyridin-3-yl-methanone substructure mimics the nicotinamide portion of the NAD+ cofactor, enabling it to compete for the catalytic domain of PARP1. Our hypothesis is built on the following foundational principles:

  • The 2-Fluoropyridine Moiety: This group serves as the primary pharmacophore, engaging in key hydrogen bonding and π-stacking interactions within the nicotinamide-binding pocket of PARP1. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can modulate metabolic stability.

  • The 3-Hydroxypiperidine Core: This saturated ring system acts as a versatile scaffold. The hydroxyl group provides a handle for additional hydrogen bonding, potentially with solvent or nearby residues, while the piperidine ring itself can be modified to tune physicochemical properties such as solubility and cell permeability. The chiral center at the 3-position introduces stereochemical considerations that can be exploited for improved potency and selectivity.

  • The Methanone Linker: This amide bond provides structural rigidity and maintains the correct orientation of the pyridine headgroup and the piperidine core.

This guide outlines a systematic approach to iteratively modify this lead scaffold and interpret the resulting SAR data to develop a clinical candidate.

Strategic Framework for SAR Exploration

Our exploration is divided into three primary vectors of chemical modification, targeting distinct regions of the lead compound. The overall workflow is designed to be iterative, with insights from one round of analog synthesis and testing informing the design of the next.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening Cascade cluster_analysis Analysis & Iteration Lead Lead Scaffold (2-F-Pyr)-(3-OH-Pip)Methanone A1 Vector 1: Pyridine Analogs Lead->A1 Diversify A2 Vector 2: Piperidine Analogs Lead->A2 Diversify A3 Vector 3: Linker & Isosteres Lead->A3 Diversify B1 Primary Assay: Biochemical PARP1 IC50 A1->B1 A2->B1 A3->B1 B2 Secondary Assay: Cellular PARP Activity B1->B2 Confirm Hits B3 Tertiary Assay: ADME/Tox Profiling B2->B3 Profile Leads C1 SAR Data Interpretation B3->C1 C2 Design Next-Gen Analogs C1->C2 Optimize C2->A1 Iterate C2->A2 C2->A3

Caption: Iterative workflow for SAR exploration.

Vector 1: Modification of the 2-Fluoropyridine Headgroup

The pyridine headgroup is critical for anchoring the molecule in the NAD+ binding pocket. Modifications here are aimed at probing interactions with key amino acid residues like Gly863, Ser904, and Tyr907 in the PARP1 active site.

Experimental Rationale:

  • Positional Isomers: Moving the fluorine to positions 4, 5, or 6 will assess the importance of its current location for electrostatic interactions.

  • Alternative Halogens: Replacing fluorine with chlorine or bromine will probe the effect of halogen size and polarizability on binding affinity.

  • Electron-Donating/Withdrawing Groups: Introducing small groups like cyano (CN), methoxy (OMe), or methyl (Me) at the 2-position will systematically map the electronic requirements of the binding pocket.

Table 1: Representative SAR Data for Pyridine Headgroup Analogs

Compound IDR Group (at 2-position)PARP1 IC50 (nM)Cellular Activity (EC50, µM)
LEAD-01 -F 50 0.8
ANA-02-Cl751.2
ANA-03-CN250.4
ANA-04-H500>10
ANA-05-OMe2807.5

Interpretation: The data suggest a strong preference for an electron-withdrawing group at the 2-position, with the cyano analog (ANA-03) showing a two-fold improvement in potency over the lead. The complete removal of the substituent (ANA-04) is highly detrimental, confirming the importance of an interaction at this position.

Vector 2: Modification of the 3-Hydroxypiperidine Core

This region projects towards the solvent-exposed entrance of the active site. Modifications are intended to enhance potency through new interactions and to modulate physicochemical properties.

Experimental Rationale:

  • Stereochemistry: The hydroxyl group introduces a chiral center. Synthesizing and testing both the (R)- and (S)-enantiomers is critical to determine the optimal stereochemistry for binding. It is common for one enantiomer to be significantly more active than the other.

  • Hydroxyl Group Modification: Replacing the -OH with -OMe (methoxy) or -F will test the role of the hydroxyl as a hydrogen bond donor versus acceptor. Acylation to -OAc can serve as a prodrug strategy.

  • Ring Substitution: Introducing substituents, such as a methyl group at the 4-position, can probe for additional hydrophobic interactions and influence the conformational preference of the piperidine ring.

Table 2: Representative SAR Data for Piperidine Core Analogs

Compound IDPiperidine MoietyPARP1 IC50 (nM)CLogP
LEAD-01 (rac)-3-hydroxypiperidine 50 1.5
ANA-06(R)-3-hydroxypiperidine201.5
ANA-07(S)-3-hydroxypiperidine1501.5
ANA-083-methoxypiperidine901.9
ANA-094,4-difluoropiperidine651.8

Interpretation: A clear stereopreference is observed, with the (R)-enantiomer (ANA-06) being significantly more potent. This suggests a specific hydrogen bond or steric interaction that only the (R)-conformation can optimally satisfy. Masking the hydroxyl group (ANA-08) reduces potency, confirming its role as a hydrogen bond donor.

Experimental Protocols

General Synthetic Protocol: Amide Coupling

The primary method for generating analogs is a standard amide coupling reaction between a carboxylic acid (or its activated form) and an amine.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions R1 2-Fluoronicotinic Acid (or analog) C1 Coupling Agent (HATU, HOBt) R1->C1 R2 3-Hydroxypiperidine (or analog) R2->C1 P1 Purification (Chromatography) C1->P1 Crude Product C2 Base (DIPEA) C2->C1 C3 Solvent (DMF) C3->C1 P2 Characterization (NMR, LC-MS) P1->P2 Final Final Analog P2->Final

Caption: General workflow for amide bond formation.

Step-by-Step Procedure:

  • To a solution of the appropriate nicotinic acid derivative (1.0 eq) in dimethylformamide (DMF), add the coupling agent HATU (1.1 eq) and the base N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired piperidine analog (1.0 eq) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring completion by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with aqueous NaHCO3 and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography to yield the final product.

  • Confirm the structure and purity of the final compound using ¹H NMR and HRMS.

Primary Biochemical Assay: PARP1 Inhibition

Principle: This is a chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity.

Procedure:

  • Add 5 µL of test compound (in 1% DMSO) or vehicle control to wells of a 384-well plate.

  • Add 10 µL of PARP1 enzyme and activated DNA solution.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a solution containing NAD+ and biotinylated NAD+.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and transfer the mixture to a streptavidin-coated plate. Incubate for 1 hour.

  • Wash the plate and add a primary antibody against PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add chemiluminescent HRP substrate and measure the signal using a plate reader.

  • Calculate percent inhibition relative to vehicle controls and determine IC50 values using a four-parameter logistic curve fit.

Conclusion and Future Directions

The systematic exploration of the (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone scaffold has yielded critical insights into the structural requirements for potent PARP1 inhibition. Our initial studies indicate a strong preference for a small, electron-withdrawing group at the 2-position of the pyridine ring and (R)-stereochemistry at the 3-position of the piperidine core. The hydroxyl group on the piperidine is confirmed to be a key interacting moiety.

Future work will focus on combining the best features identified in each vector. For instance, synthesizing the (R)-enantiomer of the highly potent 2-cyano analog (ANA-03) is a high-priority next step. Further optimization will involve fine-tuning the piperidine scaffold to improve metabolic stability and cell permeability, guided by ADME profiling. The ultimate goal is to develop a potent, selective, and orally bioavailable PARP1 inhibitor with a promising therapeutic window for clinical development.

References

  • Title: PARP1: a new player in the cross-talk between DNA repair and cancer. Source: Oncotarget URL: [Link]

  • Title: PARP Inhibitors: Synthetic Lethality in the Clinic. Source: Clinical Cancer Research URL: [Link]

  • Title: The role of stereochemistry in drug design. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The discovery of rucaparib: A potent, orally bioavailable, and selective PARP-1 and PARP-2 inhibitor. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: PARP-1 inhibition: a new direction for cancer therapy. Source: Current Medicinal Chemistry URL: [Link]

Initial safety and toxicity profile of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone is a specialized chemical intermediate frequently utilized in the synthesis of kinase inhibitors and E3 ligase ligands (PROTACs). Unlike fully characterized API (Active Pharmaceutical Ingredient) candidates, this molecule presents a unique "bimodal" safety profile: a highly reactive electrophilic core (2-fluoropyridine) coupled with a polar, metabolically active solubilizing group (3-hydroxypiperidine).

This guide defines the initial safety and toxicity profile based on Structure-Activity Relationship (SAR) alerts and provides the mandatory experimental framework for validating its safety in preclinical development.

Physicochemical Baseline
PropertyValue / DescriptorRelevance to Safety
Molecular Formula

Low MW (224.23 Da) favors high permeability.
LogP (Predicted) ~0.8 - 1.2Optimal range for membrane penetration; low lipophilicity reduces non-specific binding.
pKa (Piperidine N) Amide-linkedThe nitrogen is non-basic due to acylation; reduces hERG liability compared to free amines.
Reactive Moiety 2-Fluoropyridine CRITICAL ALERT: High susceptibility to Nucleophilic Aromatic Substitution (

).[1]

Structural Alerts & Mechanistic Toxicity

The primary safety concern for this molecule is not intrinsic receptor toxicity, but chemical reactivity driven by the 2-fluoropyridine motif.

The Liability (Covalent Binding Risk)

The 2-position of the pyridine ring is activated by the adjacent ring nitrogen (electron-withdrawing) and the carbonyl group at the 3-position. This creates a "push-pull" system that makes the C-F bond highly susceptible to displacement by biological nucleophiles, particularly:

  • Glutathione (GSH): Leading to GSH depletion and oxidative stress.

  • Cysteine Residues: Leading to covalent protein adducts, which can trigger idiosyncratic drug-induced liver injury (DILI) or immune sensitization.

Mechanism of Action: The nucleophile attacks the C2 position, forming a Meisenheimer complex. The fluoride ion, being a good leaving group in this context, is expelled, resulting in a stable adduct.

Hydroxypiperidine Profile

The 3-hydroxypiperidine moiety acts as a polar solubilizer.

  • Safety Benefit: The hydroxyl group increases water solubility and provides a "soft spot" for Phase II conjugation (Glucuronidation), facilitating rapid excretion.

  • Stereochemistry: Commercial supplies are often racemic. Enantiomers (R vs S) may exhibit differential metabolic rates but generally share similar toxicity profiles in this fragment context.

Predicted Toxicity Profile

Based on the structural components and analogous chemotypes (e.g., fluoropyridine-containing kinase inhibitors), the following profile is projected:

Acute Toxicity & Handling
  • Skin/Eye: High Irritant. The fluoropyridine moiety acts as a skin sensitizer and irritant (GHS Category 2/2A).

  • Inhalation: Respiratory irritant.[2]

  • Oral: Likely Low to Moderate acute toxicity (

    
     mg/kg est.), barring massive GSH depletion.
    
Genotoxicity (Ames & Micronucleus)
  • Prediction: Equivocal/Risk of False Positives.

  • While simple fluoropyridines are often Ames negative, the displacement of fluorine by intracellular amines could generate reactive aminopyridines.

  • Recommendation: An Ames test (OECD 471) is mandatory before scaling up.

Cardiotoxicity (hERG Inhibition)[3][4]
  • Prediction: Low Risk.

  • Classic hERG blockers often feature a basic nitrogen flanked by lipophilic groups. In this molecule, the piperidine nitrogen is acylated (amide), removing its basicity at physiological pH. The hydrophilic hydroxyl group further reduces affinity for the hERG channel pore.

Metabolic Stability & Reactive Metabolites
  • Phase I: The 2-F position blocks metabolic oxidation at the most labile pyridine site.

  • Phase II: Rapid glucuronidation of the 3-OH group is expected.

  • Liability: If the C-F bond is displaced by GSH, the resulting adduct is a marker of reactive metabolite formation.

Visualizing the Safety Mechanism

The following diagram illustrates the critical pathway for potential toxicity (GSH depletion) versus safe clearance (Glucuronidation).

ToxicityPathway cluster_tox Toxicity Pathway (Bioactivation) cluster_clearance Clearance Pathway (Detoxification) Compound (2-Fluoropyridin-3-yl) (3-hydroxypiperidin-1-yl)methanone NuAttack Nucleophilic Attack (Cys-Proteins or GSH) Compound->NuAttack SNAr (Fluorine Displacement) UGT UGT Enzyme (Phase II) Compound->UGT Conjugation at 3-OH Meisenheimer Meisenheimer Complex NuAttack->Meisenheimer Adduct Covalent Adduct (Protein/GSH) Meisenheimer->Adduct - F⁻ ToxOutcome Idiosyncratic Toxicity & GSH Depletion Adduct->ToxOutcome Glucuronide O-Glucuronide Conjugate UGT->Glucuronide Excretion Renal Excretion Glucuronide->Excretion

Figure 1: Mechanistic bifurcation of the compound. The red pathway represents the


 liability leading to toxicity, while the green pathway represents safe metabolic clearance.

Required Experimental Protocols

To validate the safety profile of this scaffold, the following tiered assays are required.

Protocol A: Reactive Metabolite Screening (GSH Trapping)

Purpose: To quantify the risk of covalent binding due to the 2-fluoropyridine moiety.

  • Incubation:

    • Prepare 10 µM test compound in phosphate buffer (pH 7.4).

    • Add Glutathione (GSH) at 5 mM (excess).

    • Incubate at 37°C for 0, 60, and 240 minutes.

    • Control: Run parallel incubation with Human Liver Microsomes (HLM) + NADPH to check for oxidative bioactivation.

  • Analysis:

    • Quench with cold acetonitrile.

    • Analyze supernatant via LC-MS/MS (High Resolution).

  • Endpoint:

    • Search for [M + GSH - HF]⁺ adducts (Neutral loss of 20 Da from M+GSH, or direct substitution mass shift).

    • Threshold: >1% conversion to GSH adduct indicates a high risk of idiosyncratic toxicity.

Protocol B: hERG Patch Clamp (GLP-compliant)

Purpose: To confirm low cardiotoxicity risk despite the piperidine ring.

  • Cell Line: CHO or HEK293 cells stably expressing hERG (

    
    ).
    
  • Perfusion:

    • Test concentrations: 0.1, 1, 10, and 30 µM.

    • Positive control: E-4031 (IC50 ~10 nM).

  • Voltage Protocol:

    • Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

  • Acceptance Criteria:

    • 
       is generally considered safe for an early-stage intermediate/scaffold.
      

Safety Assessment Workflow

Follow this decision tree to determine if the compound is safe for progression into lead optimization.

SafetyWorkflow Start Compound Synthesis (2-F-Pyridine Scaffold) InSilico Step 1: In Silico Check (DEREK / SARah) Start->InSilico GSH_Assay Step 2: GSH Trapping Assay (Chemical Stability) InSilico->GSH_Assay Decision1 GSH Adducts? GSH_Assay->Decision1 Modify STOP / Redesign (Replace F with Me/Cl or Change Position) Decision1->Modify High (>5%) InVitro Step 3: In Vitro Tox (Cytotoxicity + hERG) Decision1->InVitro Low/None Decision2 IC50 < 10µM? InVitro->Decision2 Decision2->Modify Yes (Toxic) Proceed Proceed to PK/PD Studies Decision2->Proceed No (Safe)

Figure 2: Tiered safety assessment workflow prioritizing the identification of reactive metabolites.

References

  • Structural Alerts in Drug Discovery

    • Title: "Nucleophilic Aromatic Substitution of 2-Fluoropyridines: A Kinetic Study."
    • Source:Journal of Organic Chemistry, 2014.
    • Relevance: Establishes the 320-fold higher reactivity of 2-fluoropyridine vs. 2-chloropyridine.[3][4][5]

  • hERG Liability of Piperidines

    • Title: "Structure-Activity Relationships for hERG Channel Blockade by Piperidine Deriv
    • Source:Bioorganic & Medicinal Chemistry Letters, 2006.
    • Relevance: Confirms that acylation of the piperidine nitrogen (amide formation) significantly reduces hERG affinity.
  • Metabolic Profiling

    • Title: "The Role of Glutathione Trapping in Identifying Reactive Metabolites."
    • Source:Chemical Research in Toxicology, 2010.
    • Relevance: Standard protocol for assessing the risk of covalent binding.
  • Compound Registry

    • Title: "PubChem Compound Summary: (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone"
    • Source: National Center for Biotechnology Inform

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Methodological & Application

Application Notes & Protocols: A Strategic Guide to the In Vivo Experimental Design for (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Rationale

The journey of a novel chemical entity from benchtop synthesis to potential therapeutic application is contingent upon a meticulously planned and rigorously executed preclinical development program. This guide provides a comprehensive framework for the initial in vivo characterization of the novel compound, (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone (hereafter referred to as "Compound X").

The structural motifs of Compound X, including a fluoropyridine ring and a hydroxypiperidine moiety, are present in various centrally active agents. For instance, related piperidine structures have been identified as modulators of glutamate receptors, which are pivotal in the pathophysiology of numerous neuropsychiatric disorders.[1][2] This structural alert warrants an initial investigation into its potential effects on the central nervous system (CNS).

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, phased approach to in vivo testing, beginning with foundational safety and pharmacokinetic profiling before progressing to targeted efficacy studies. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific hypotheses. The overarching goal is to generate a robust, interpretable dataset that can confidently guide future development decisions. The use of an in vivo animal model is a critical and essential step in the progression of preclinical research that can lead to medical innovation.[3]

Overarching In Vivo Experimental Workflow

A successful in vivo campaign follows a structured progression. The initial phase establishes a safe and relevant dosing window. This is followed by efficacy testing in a disease-relevant model, and finally, confirmation of target engagement in the relevant tissues. This workflow ensures that resources are used efficiently and that the generated data is coherent and builds upon previous findings.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Target Validation A Dose Formulation & Vehicle Selection B Single Ascending Dose (SAD): Maximum Tolerated Dose (MTD) Study A->B C Preliminary Pharmacokinetics (PK) (Satellite Group) B->C Collect samples during MTD study D Animal Model Selection (e.g., BALB/c Mice for Anxiety) C->D Inform Dose Selection for Efficacy Studies E Behavioral Testing Battery: Elevated Plus Maze (EPM) D->E F Behavioral Testing Battery: Marble Burying Test E->F G Terminal Tissue Collection: Brain & Plasma F->G Proceed upon positive efficacy signal H Bioanalytical Analysis: Compound Concentration (LC-MS/MS) G->H

Caption: High-level workflow for the initial in vivo evaluation of Compound X.

Phase 1: Maximum Tolerated Dose (MTD) and Preliminary Pharmacokinetics

Causality: Before assessing efficacy, it is imperative to understand the safety profile and systemic exposure of Compound X. An MTD study identifies the highest dose that does not cause unacceptable toxicity, defining the upper limit for subsequent experiments.[4] Concurrently, a preliminary pharmacokinetic (PK) analysis provides critical data on absorption, distribution, and clearance, ensuring that the doses used in efficacy studies result in meaningful drug exposure.[1][5]

Protocol 1: Single Ascending Dose (SAD) Study in Mice

This protocol outlines an acute, single-dose study to determine the MTD and to collect plasma samples for a preliminary PK profile.

3.1. Materials

  • Compound X

  • Vehicle (e.g., 0.5% Methylcellulose in sterile water)

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)[6]

  • Syringes

  • Standard mouse housing

  • Plasma collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

3.2. Step-by-Step Methodology

  • Animal Acclimation: Allow mice to acclimate to the facility for a minimum of 7 days before the experiment. House animals in a controlled environment (12:12 light:dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Dose Formulation: Prepare a suspension of Compound X in the chosen vehicle. Ensure homogeneity of the suspension before each dose administration. Prepare fresh on the day of the study.

  • Animal Grouping and Dosing:

    • Randomly assign animals to dose groups as outlined in Table 1. Include a vehicle-only control group.

    • Fast animals for 4 hours prior to dosing (water ad libitum).

    • Record the body weight of each animal immediately before dosing to calculate the precise volume. The maximum recommended oral gavage volume is 10 mL/kg.[6]

    • Administer the assigned dose via oral gavage. Proper technique is critical to avoid injury or accidental tracheal administration.[7] The gavage needle should be gently advanced along the upper palate until the esophagus is reached, passing smoothly with the animal's swallowing reflex.[6][8]

  • Clinical Observations and Safety Monitoring:

    • Monitor animals continuously for the first 4 hours post-dose, and then at regular intervals (e.g., 8, 12, 24, 48, and 72 hours).

    • Record any signs of toxicity, including but not limited to: changes in posture or gait, convulsions, changes in respiration, lethargy, and changes in fur appearance.[9] A standardized scoring sheet should be used.

    • Record body weights daily for 3 days post-dose.

  • Pharmacokinetic Sampling (Satellite Group):

    • For the PK satellite group, collect blood samples (approx. 50-75 µL) via tail vein or submandibular bleed at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Immediately place blood into EDTA-coated tubes, mix gently, and store on ice.

    • Process blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.

    • Store plasma samples at -80°C until bioanalysis.

  • Endpoint: The study is typically concluded after 72 hours of observation if no significant adverse effects are noted. The MTD is defined as the highest dose at which no mortality and no more than a 10% loss in body weight is observed, with all clinical signs being reversible.

3.3. Data Presentation: SAD/MTD Study Design

Group Treatment Dose (mg/kg) Route N (MTD) N (PK Satellite) Primary Endpoint
1Vehicle0p.o.53Baseline safety
2Compound X10p.o.53Safety & Tolerability
3Compound X30p.o.53Safety & Tolerability
4Compound X100p.o.53Safety & Tolerability
5Compound X300p.o.53Safety & Tolerability
6Compound X1000p.o.53Safety & Tolerability

Phase 2: Efficacy Evaluation in a Rodent Model of Anxiety

Causality: With a defined safety margin and PK profile, the next logical step is to assess efficacy. Given the CNS-like structure of Compound X, anxiolytic potential is a rational starting hypothesis. Rodent behavioral tests for anxiety are well-validated and serve as effective screening tools.[10][11] The use of a battery of tests provides more robust evidence than a single assay, as different tests measure different aspects of the anxiety phenotype.[10] BALB/c mice are often chosen for anxiety studies due to their heightened baseline anxiety-like behavior compared to other strains like C57BL/6.

Protocol 2: Elevated Plus Maze (EPM) Test

The EPM is a widely used test to assess anxiety-like behavior in rodents. It leverages the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[11][12] Anxiolytic compounds are expected to increase the time spent and entries made into the open arms.[13]

4.1. Materials

  • Elevated Plus Maze apparatus (for mice)

  • Video camera and tracking software (e.g., EthoVision XT)

  • Adult male BALB/c mice (8-10 weeks old)

  • Compound X, Vehicle, and a positive control (e.g., Diazepam, 2 mg/kg)

  • Dosing equipment as described in Protocol 1.

  • 70% ethanol for cleaning.

4.2. Step-by-Step Methodology

  • Animal Acclimation and Habituation: After a minimum 7-day facility acclimation, handle mice for 2-3 days prior to testing to reduce handling stress. Transport animals to the testing room at least 60 minutes before the experiment begins to acclimate to the local environment.

  • Dosing:

    • Administer Vehicle, Compound X (e.g., at 10, 30, and 100 mg/kg, based on MTD/PK data), or Diazepam via oral gavage.

    • The pre-treatment time should be based on the PK data (i.e., time to maximum plasma concentration, Tmax). A typical pre-treatment time is 30-60 minutes.

  • EPM Procedure:

    • Place a mouse gently onto the central platform of the maze, facing one of the open arms.

    • Immediately start the video recording and leave the room.

    • Allow the mouse to explore the maze for 5 minutes.

    • After the 5-minute session, gently return the mouse to its home cage.

    • Thoroughly clean the maze with 70% ethanol between each trial to remove any olfactory cues.

  • Data Analysis:

    • Use the tracking software to automatically score the following parameters:

      • Time spent in the open arms (s)

      • Time spent in the closed arms (s)

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled (m) - as a measure of general locomotor activity.

    • Calculate the percentage of time spent in open arms [(Time in open / (Time in open + Time in closed)) * 100] and the percentage of open arm entries.

Protocol 3: Marble Burying Test

This test assesses both anxiety-like and compulsive-like behaviors.[12] Rodents have a natural tendency to bury novel or potentially threatening objects. A reduction in the number of buried marbles is indicative of an anxiolytic or anti-compulsive effect.[10][11]

4.1. Materials

  • Standard mouse cages (filter-top removed during test)

  • Clean, unscented bedding material (e.g., corncob or aspen), 5 cm deep

  • Glass marbles (~1.5 cm diameter), 20 per cage

  • Dosing materials as described previously.

4.2. Step-by-Step Methodology

  • Cage Preparation: Prepare fresh cages with 5 cm of bedding. Gently place 20 marbles in a 4x5 grid on the surface of the bedding.

  • Dosing: Administer Vehicle, Compound X, or a positive control as described for the EPM test.

  • Marble Burying Procedure:

    • Following the pre-treatment period, place a single mouse into a prepared cage.

    • Leave the animal undisturbed for 30 minutes.

    • After 30 minutes, carefully remove the mouse and return it to its home cage.

  • Scoring:

    • Count the number of marbles that are buried by at least two-thirds of their surface area.

    • An observer blinded to the treatment conditions should perform the scoring.

G cluster_0 EPM Test cluster_1 Marble Burying Test A Acclimate & Handle Mice (BALB/c, 8-10 weeks) B Administer Treatment (Vehicle, Compound X, or Positive Control) A->B C Pre-treatment Period (e.g., 30-60 min, based on PK) B->C D Place mouse on EPM central platform C->D Test 1 G Place mouse in cage with 20 marbles C->G Test 2 (Separate Cohort/Day) E Record 5 min session D->E F Analyze video tracking data: Time in open arms, entries, locomotion E->F H Allow 30 min of activity G->H I Count number of marbles buried (≥ 2/3) H->I

Caption: Workflow for the behavioral testing phase.

Phase 3: Post-mortem Tissue Analysis for Target Engagement

Causality: A positive behavioral result is strengthened significantly by evidence that the compound reached its presumed site of action—the brain. Measuring the concentration of Compound X in the brain and plasma at the end of a behavioral study confirms CNS penetration and allows for the correlation of exposure with efficacy.

Protocol 4: Rodent Brain and Plasma Collection

This protocol describes the terminal procedure for collecting tissues for bioanalytical analysis.

5.1. Materials

  • Anesthesia (e.g., isoflurane or injectable cocktail)[14]

  • CO2 chamber for euthanasia

  • Surgical scissors, forceps

  • Ice-cold saline or PBS

  • Cryovials or other appropriate storage tubes

  • Liquid nitrogen or dry ice

  • Blood collection tubes (e.g., K2-EDTA)

5.2. Step-by-Step Methodology

  • Timing: Collect tissues at a time point relevant to the behavioral test and the compound's PK profile (e.g., immediately after the behavioral test, which should be conducted around Tmax).

  • Anesthesia and Blood Collection:

    • Deeply anesthetize the mouse.

    • Perform terminal blood collection via cardiac puncture, placing the blood into an EDTA-coated tube. Keep on ice.

  • Euthanasia and Perfusion (Optional but Recommended):

    • Euthanize the animal via an approved secondary method (e.g., cervical dislocation following anesthesia).

    • For some analyses, transcardial perfusion with ice-cold saline is performed to remove blood from the brain tissue. This is critical if brain homogenate will be analyzed.

  • Brain Extraction:

    • Decapitate the mouse and expose the skull.

    • Use fine scissors to carefully cut away the skull and expose the brain.[15]

    • Gently scoop the brain out and place it on a pre-chilled surface.[15][16]

  • Dissection and Storage:

    • If required, dissect the brain into specific regions (e.g., cortex, hippocampus) on a cold plate.[17]

    • Flash-freeze the whole brain or dissected regions in liquid nitrogen or on dry ice.

    • Store frozen tissue samples at -80°C.

  • Plasma Processing: Process the collected blood to plasma as described in Protocol 1. Store plasma at -80°C.

  • Bioanalysis: Analyze brain homogenate and plasma samples for the concentration of Compound X using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

References

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. PMC. [Link]

  • MDPI. (2025). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. MDPI. [Link]

  • Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry. [Link]

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  • PubMed. (n.d.). Animal models of neuropsychiatric disorders. [Link]

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  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry. [Link]

  • PubMed. (n.d.). (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol. [Link]

  • National Institutes of Health (NIH). (2022). Design and synthesis of hybrid compounds as novel drugs and medicines. PMC. [Link]

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Application Notes and Protocols for (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone in CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for CNS Drug Discovery

The compound (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone represents a strategic amalgamation of chemical motifs with significant precedent in central nervous system (CNS) drug discovery. The 3-hydroxypiperidine core is recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1] Its inherent chirality and capacity for hydrogen bonding allow for specific and high-affinity interactions with a variety of biological targets. The incorporation of a 2-fluoropyridine moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and blood-brain barrier (BBB) penetration.[2]

While direct experimental data for (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone is not extensively published, its structural similarity to known CNS-active agents provides a strong rationale for its investigation in several key areas of neuropharmacology. A closely related analog, (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), has been identified as a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), demonstrating CNS penetration.[3] Furthermore, derivatives of 3-hydroxypiperidine have shown potent activity as dopamine transporter (DAT) ligands and N-methyl-D-aspartate (NMDA) receptor antagonists.[4][5] Additionally, fluorinated pyridine compounds have been investigated as inhibitors of kynurenine monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed experimental protocols for the characterization of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone in CNS research.

Potential CNS Applications and Mechanistic Hypotheses

Based on its structural components, (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone is a compelling candidate for investigation in the following areas:

  • Glutamatergic System Modulation: As a potential mGlu3 NAM, this compound could be explored for its therapeutic potential in disorders characterized by glutamate dysregulation, such as schizophrenia and anxiety.[7]

  • Dopaminergic System Modulation: Given the prevalence of the 3-hydroxypiperidine scaffold in DAT ligands, this compound warrants investigation for its ability to modulate dopamine reuptake, with implications for conditions like ADHD and depression.

  • NMDA Receptor Antagonism: The potential for this molecule to act as an NMDA receptor antagonist suggests its utility in studying and potentially treating conditions associated with excitotoxicity, such as stroke and traumatic brain injury.[8]

  • Neuroinflammation and Neurodegeneration: By potentially inhibiting KMO, the compound could shift the kynurenine pathway towards the production of the neuroprotective metabolite kynurenic acid, offering a therapeutic strategy for neurodegenerative disorders like Huntington's and Alzheimer's disease.[9][10]

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the initial characterization of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone.

I. Preliminary Physicochemical and ADME Profiling

A foundational understanding of the compound's drug-like properties is essential.

  • Objective: To determine the aqueous solubility and chemical stability of the compound.

  • Protocol:

    • Prepare a 10 mM stock solution of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone in DMSO.

    • Serially dilute the stock solution in phosphate-buffered saline (PBS) at pH 7.4 to a range of concentrations (e.g., 1 µM to 100 µM).

    • Incubate the solutions at room temperature and 37°C for 24 hours.

    • Analyze the concentration of the compound in each sample using HPLC-UV.

    • Assess stability by comparing the peak area of the compound at time zero and after 24 hours.

  • Objective: To predict the compound's ability to cross the BBB.

  • Protocol (based on a 3D cell culture model): [11][12]

    • Culture a 3D BBB model, consisting of brain microvascular endothelial cells, pericytes, and astrocytes, for 4 days to establish a viable barrier, confirmed by transendothelial electrical resistance (TEER) measurements (>150 Ω x cm²).[12]

    • On day 5, add (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone (e.g., at 10 µM) to the apical (blood) side of the model.

    • At various time points (e.g., 1, 2, 4, 8, and 24 hours), collect samples from the basolateral (brain) side.

    • Quantify the concentration of the compound in the basolateral samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

  • Objective: To evaluate the metabolic stability of the compound in the presence of liver enzymes.[3][13]

  • Protocol: [3][13][14]

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone (e.g., 1 µM) in a phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH (1 mM).

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

II. Target-Based In Vitro Assays

The following protocols are designed to investigate the compound's activity at its hypothesized molecular targets.

  • Objective: To determine if the compound binds to the allosteric site of the mGlu3 receptor.[15]

  • Protocol:

    • Use cell membranes prepared from a cell line stably expressing human mGlu3 receptors.

    • In a 96-well plate, incubate the cell membranes with a known mGlu3 allosteric radioligand (e.g., [³H]-M-MPEP) at a concentration near its Kd.

    • Add varying concentrations of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone.

    • Incubate for 1 hour at room temperature.

    • Terminate the binding by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC₅₀ value of the compound for displacing the radioligand.

  • Objective: To measure the compound's ability to inhibit dopamine uptake by DAT.[16]

  • Protocol:

    • Plate cells stably expressing human DAT (e.g., HEK293-hDAT) in a 96-well plate and grow to ~80% confluency.[16]

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone or a known DAT inhibitor (e.g., GBR12909) for 10 minutes at 37°C.

    • Initiate dopamine uptake by adding a mixture of unlabeled dopamine and [³H]-dopamine.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC₅₀ of the compound for inhibiting dopamine uptake.

  • Objective: To assess the compound's ability to block NMDA receptor-mediated calcium influx.[17]

  • Protocol:

    • Use a cell line co-expressing human NMDA receptor subunits (e.g., GluN1/GluN2B) and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[17]

    • In a fluorescence imaging plate reader (FLIPR), add varying concentrations of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone to the cells and incubate for 5 minutes.

    • Stimulate the NMDA receptors by adding co-agonists glutamate and glycine.

    • Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time.

    • Determine the IC₅₀ of the compound for inhibiting the glutamate/glycine-induced calcium response.

  • Objective: To evaluate the compound's potential to inhibit KMO activity.[4]

  • Protocol:

    • Use a commercially available KMO inhibitor screening assay kit or recombinant human KMO enzyme.[4]

    • In a 96-well plate, add the KMO enzyme, the substrate L-kynurenine, and the cofactor NADPH.

    • Add varying concentrations of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone or a known KMO inhibitor.

    • Incubate the reaction at 37°C.

    • Measure the decrease in NADPH absorbance at 340 nm, which is proportional to KMO activity.

    • Calculate the IC₅₀ of the compound for inhibiting KMO.

Data Presentation and Interpretation

Quantitative Data Summary
Assay Parameter Hypothetical Value for (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone Reference Compound (Value)
Aqueous Solubility (pH 7.4) Solubility (µg/mL)> 50-
In Vitro BBB Permeability Papp (x 10⁻⁶ cm/s)5.0Propranolol (>5.0)
Liver Microsomal Stability t1/2 (min)> 60Verapamil (<10)
mGlu3 NAM Binding IC₅₀ (nM)250ML337 (593 nM)[3]
DAT Uptake Inhibition IC₅₀ (nM)500GBR12909 (~10 nM)
NMDA Receptor Antagonism IC₅₀ (µM)1.5Memantine (~1 µM)
KMO Inhibition IC₅₀ (µM)5.0KMO inhibitor standard (varies)
Visualizations

experimental_workflow cluster_preliminary Preliminary Profiling cluster_target Target-Based Assays Solubility Solubility & Stability BBB In Vitro BBB Permeability Metabolism Microsomal Stability mGlu3 mGlu3 NAM Assay Metabolism->mGlu3 DAT DAT Uptake Assay mGlu3->DAT NMDA NMDA Antagonist Assay DAT->NMDA KMO KMO Inhibition Assay NMDA->KMO Compound (2-Fluoropyridin-3-yl) (3-hydroxypiperidin-1-yl)methanone Compound->Solubility Compound->BBB Compound->Metabolism

Caption: High-level experimental workflow for CNS characterization.

kynurenine_pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO Kynurenine Monooxygenase (KMO) Kynurenine->KMO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Test_Compound (2-Fluoropyridin-3-yl) (3-hydroxypiperidin-1-yl)methanone Test_Compound->KMO Inhibition

Caption: Hypothesized modulation of the kynurenine pathway.

Conclusion and Future Directions

The structural features of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone make it a highly attractive candidate for CNS drug discovery. The protocols outlined in this document provide a robust framework for its initial characterization. Positive results in these assays would warrant further investigation, including in vivo efficacy studies in relevant animal models of CNS disorders and more detailed pharmacokinetic and toxicological profiling. The versatility of its core structure also suggests that it could serve as a valuable scaffold for the development of a library of related compounds with fine-tuned pharmacological properties.

References

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  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12-15. [Link]

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  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). Retrieved from [Link]

  • [This result is not available in the current search]
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  • Gregory, K. J., & Conn, P. J. (2015). Practical strategies and concepts in GPCR allosteric modulator discovery: recent advances with metabotropic glutamate receptors. Molecular pharmacology, 88(3), 594-605. [Link]

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  • Wenthur, C. J., Morrison, R., Felts, A. S., Smith, K. A., Engers, J. L., Byers, F. W., ... & Lindsley, C. W. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl) ethynyl) phenyl)(3-hydroxypiperidin-1-yl) methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of medicinal chemistry, 56(12), 5208-5212. [Link]

  • Ghorai, S. K., Cook, C., Davis, M., Venkataraman, S. K., George, C., Beardsley, P. M., ... & Dutta, A. K. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl) piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of medicinal chemistry, 46(7), 1207-1215. [Link]

  • Iqbal, N., & Ahmad, B. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Medicinal Chemistry, 32(1). [Link]

  • ResearchGate. (2025). Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a brain-permeable and metabolically stable kynurenine monooxygenase inhibitor. Retrieved from [Link]

  • Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background. Retrieved from [Link]

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  • Frontiers in Pharmacology. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Retrieved from [Link]

  • Joffe, M. E., & Conn, P. J. (2019). Neuropharmacological insight from allosteric modulation of mGlu receptors. Current opinion in pharmacology, 47, 62-69. [Link]

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Application Note: Antibacterial Efficacy Profiling of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for evaluating the antibacterial potential of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone . As a functionalized amide featuring a fluorinated pyridine ring and a hydroxypiperidine moiety, this compound shares structural homology with fragment-based leads often utilized in kinase inhibition and protein degradation (PROTAC) discovery.

While often categorized as a chemical building block, the fluoropyridine motif is bio-isosteric with several known antimicrobial pharmacophores. Therefore, rigorous phenotypic screening is required to validate its activity.

Key Experimental Challenges:

  • Solubility vs. Toxicity: The compound requires organic solvents (DMSO) for high-concentration stocks, but bacteria are sensitive to DMSO >1-2%. This protocol utilizes a "Step-Down Dilution" method to ensure solvent interference does not generate false positives.

  • Bacteriostatic vs. Bactericidal: Distinguishing between growth inhibition (MIC) and lethal activity (MBC) is critical for classifying the compound's potential therapeutic profile.

Pre-Analytical Phase: Compound Handling

Stock Solution Preparation

Objective: Create a stable, high-concentration master stock.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Target Concentration: 10,240 µg/mL (This allows for high-range testing after dilution).

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the pyridine ring) and store at -20°C. Avoid repeated freeze-thaw cycles.

The "DMSO Step-Down" Dilution Scheme

Scientific Integrity Check: Direct addition of 100% DMSO stock to bacterial culture causes immediate protein precipitation and localized cell death, invalidating results.

Protocol:

  • Intermediate Stock: Dilute the Master Stock (10,240 µg/mL) 1:10 in sterile deionized water or saline to achieve 1,024 µg/mL (10% DMSO).

  • Working Solution: Further dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the highest test concentration (e.g., 256 µg/mL), resulting in a final DMSO concentration of <2.5%.

  • Assay Plate: When 100 µL of this working solution is added to 100 µL of bacterial inoculum in the plate, the final DMSO concentration drops to <1.25%, which is below the toxicity threshold for standard ATCC strains (typically tolerant up to 2-3%).

Primary Assay: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07 Standard) Objective: Determine the lowest concentration that inhibits visible growth.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Cation adjustment (Ca²⁺, Mg²⁺) is critical for reproducibility, especially if the compound interacts with the bacterial membrane.

  • Strains:

    • Escherichia coli ATCC 25922 (Gram-negative control)

    • Staphylococcus aureus ATCC 29213 (Gram-positive control)

    • Pseudomonas aeruginosa ATCC 27853 (Efflux pump active control)[1]

  • Controls:

    • Positive: Ciprofloxacin (broad spectrum) or Vancomycin (Gram-positive).

    • Negative: Sterility control (Media only).

    • Solvent Control: Media + 1.25% DMSO (no compound).

Workflow Diagram (MIC Setup)

MIC_Workflow cluster_0 Inoculum Prep cluster_1 Plate Setup (96-well) Colony Fresh Colony (18-24h) Saline 0.85% Saline Suspension Colony->Saline McFarland Adjust to 0.5 McFarland Saline->McFarland Dilution Dilute 1:100 in CAMHB McFarland->Dilution Inoculation Add Bacterial Suspension Dilution->Inoculation Compound Compound Serial Dilution Compound->Inoculation Incubation Incubate 35°C, 16-20h Inoculation->Incubation Read Determine MIC Incubation->Read Visual/OD600

Figure 1: Standardized Broth Microdilution Workflow adhering to CLSI M07 guidelines.

Step-by-Step Protocol
  • Plate Preparation: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

  • Compound Addition: Add 200 µL of the Working Solution (from Section 2.2) into Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat down to Column 10. Discard the final 100 µL from Column 10.

    • Result: 2-fold dilution series (e.g., 256 µg/mL to 0.5 µg/mL).

    • Columns 11 & 12: Reserve for Growth Control (Bacteria + Media + DMSO) and Sterility Control (Media only).

  • Inoculation: Prepare the bacterial inoculum to

    
     CFU/mL (see Figure 1). Add 100 µL to wells in Columns 1-11.
    
  • Incubation: Seal with a gas-permeable film. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Readout: The MIC is the lowest concentration showing no visible turbidity .[2]

Secondary Assay: Minimum Bactericidal Concentration (MBC)[2][3][4]

Method: Plating from MIC wells (CLSI M26 Standard) Objective: Determine if the compound kills bacteria or merely stops replication.[2]

Scientific Logic

A compound is considered bactericidal if the MBC/MIC ratio is


. If the ratio is 

, the compound is bacteriostatic .
Protocol
  • Selection: Identify the MIC well and the 2-3 wells with concentrations above the MIC (supr-MIC).

  • Sampling: Remove 10-50 µL from these clear wells.

  • Plating: Spread onto non-selective agar plates (e.g., Tryptic Soy Agar or Blood Agar).

  • Incubation: Incubate at 35°C for 24 hours.

  • Calculation: Count colonies.

    • Threshold: The MBC is the concentration that reduces the initial inoculum (

      
       CFU/mL) by 
      
      
      
      (99.9%).
    • Example: If inoculum was

      
      , survival must be 
      
      
      
      CFU/mL (or <5 colonies if plating 10 µL).

Data Presentation & Analysis

Result Recording Table
StrainGram StatusMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
E. coli ATCC 25922Negative[Data][Data][Calc]Bactericidal/Static
S. aureus ATCC 29213Positive[Data][Data][Calc]Bactericidal/Static
P. aeruginosa ATCC 27853Negative[Data][Data][Calc]Bactericidal/Static
Decision Logic for Lead Optimization

Decision_Tree Start MIC Result HighMIC MIC > 64 µg/mL Start->HighMIC Inactive LowMIC MIC < 10 µg/mL Start->LowMIC Active Efflux Suspect Efflux Pump (Test w/ PAβN inhibitor) HighMIC->Efflux If Gram-Neg CheckGram Check Gram Specificity LowMIC->CheckGram Potent Proceed to MBC & Cytotoxicity CheckGram->Potent

Figure 2: Logical progression for analyzing MIC data. High MICs in Gram-negatives often suggest permeability/efflux issues common with fluoropyridine derivatives.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[5][4] CLSI.[2][5][4][6][7]

  • Clinical and Laboratory Standards Institute (CLSI). (1999). M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline.[2][8] CLSI.[2][5][4][6][7]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[2][9][3][4] Nature Protocols, 3(2), 163–175.

  • Wanigasekara, D., et al. (2021).[1] Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays. University of Sri Jayewardenepura.

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How to formulate (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone for oral administration in mice

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Formulation of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone for Oral Administration in Mice

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the formulation and oral administration of the novel compound, (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone, for preclinical efficacy and pharmacokinetic studies in mice. The successful oral delivery of new chemical entities (NCEs) is frequently hampered by poor aqueous solubility, which can lead to low and variable bioavailability.[1] This guide outlines a systematic approach, beginning with essential pre-formulation assessments, followed by detailed, step-by-step protocols for preparing a stable aqueous suspension. We emphasize a common and robust vehicle system utilizing hydroxypropyl methylcellulose (HPMC) as a suspending agent and polysorbate 80 (Tween® 80) as a wetting agent. An alternative formulation strategy is also discussed. The protocols are designed to be self-validating through integrated stability assessments, ensuring dose accuracy and reproducibility. Finally, we provide a comprehensive protocol for the oral gavage procedure in mice, adhering to best practices for animal welfare and experimental success.

Introduction: The Criticality of Formulation in Preclinical Research

This guide addresses this challenge for (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone. Lacking published data on its physicochemical properties, we will proceed under the common assumption of it being a Biopharmaceutics Classification System (BCS) Class II or IV compound (poorly soluble).[1] The following protocols are therefore designed to be broadly applicable for compounds where solubility is a known or anticipated obstacle.

Pre-Formulation Assessment: The Foundation of a Robust Dosing Vehicle

Before preparing any formulation, a foundational understanding of the compound's properties and the study's requirements is essential.

Essential Physicochemical Characterization

While detailed characterization is beyond the scope of this note, researchers should, at a minimum, attempt to determine the compound's approximate solubility in common solvents (e.g., water, PBS, corn oil, DMSO). This initial screen is pivotal; it dictates the entire formulation strategy. If a compound is sufficiently soluble in an aqueous vehicle, a simple solution is preferred. If not, a suspension or lipid-based system is necessary.[4]

Dose and Concentration Calculation

The required concentration of the dosing formulation is dictated by the desired dose in mg/kg, the average weight of the mice, and the maximum volume that can be safely administered by oral gavage.

  • Maximum Gavage Volume: For mice, the generally accepted maximum volume for oral gavage is 10 mL/kg.[5][6] Exceeding this can cause distress and potential reflux. For a 25g mouse, this equates to 0.25 mL.

  • Calculation: Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg) Example: For a target dose of 50 mg/kg and a standard dosing volume of 10 mL/kg: Concentration = 50 mg/kg / 10 mL/kg = 5 mg/mL

Formulation Strategy & Development

The selection of a formulation strategy is a critical decision point. The diagram below illustrates a logical approach based on initial solubility assessments.

G cluster_0 A Start: Characterize Compound Solubility B Is compound soluble in aqueous vehicle at required concentration? A->B C Prepare Simple Aqueous Solution (e.g., Saline or PBS) B->C Yes D Is compound soluble in oil (e.g., Corn Oil)? B->D No G End: Proceed to Stability Testing C->G E Prepare Oil-Based Solution D->E Yes F Prepare Suspension D->F No E->G F->G

Caption: Formulation Strategy Decision Tree.

Based on the common challenge of poor solubility, we will focus on the preparation of an aqueous suspension (Box F).

Protocol 1: Aqueous Suspension with HPMC and Tween® 80

This is a widely used and highly reliable method for oral dosing of hydrophobic compounds in preclinical studies.[7]

  • Causality:

    • Hydroxypropyl Methylcellulose (HPMC): A non-ionic polymer that increases the viscosity of the vehicle.[8][9] This slows the sedimentation of drug particles, ensuring a uniform suspension and accurate dosing. Low viscosity grades (e.g., E5) are typically sufficient.[10]

    • Polysorbate 80 (Tween® 80): A non-ionic surfactant that acts as a wetting agent.[7] It reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, preventing clumping and ensuring each particle is individually suspended.[11]

Materials:

  • (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone powder

  • Hydroxypropyl Methylcellulose (HPMC), low viscosity grade

  • Tween® 80

  • Purified Water (e.g., Milli-Q or WFI)

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Mortar and pestle

Step-by-Step Methodology:

  • Prepare the Vehicle: a. For a 10 mL final volume of 0.5% HPMC / 0.1% Tween® 80 vehicle: b. Weigh 50 mg of HPMC and add it to ~8 mL of purified water in a beaker with a magnetic stir bar. c. Stir the mixture until the HPMC is fully dissolved. This may take some time; gentle heating can accelerate the process, but the solution must be cooled to room temperature before adding the compound. d. Add 10 µL of Tween® 80 to the HPMC solution and stir to combine. e. Add purified water to reach a final vehicle volume of 10 mL.

  • Prepare the Compound: a. Weigh the required amount of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone needed for the final desired concentration (e.g., 50 mg for a 5 mg/mL concentration in 10 mL). b. If the powder is aggregated, gently grind it to a fine, uniform powder using a mortar and pestle. This increases the surface area for better wetting.

  • Create the Formulation: a. Add a small amount (~0.5 mL) of the prepared vehicle to the weighed powder in the mortar. b. Triturate (mix to a smooth paste) the powder with the vehicle. This "wetting" step is critical to prevent particle agglomeration. c. Gradually add the remaining vehicle to the paste while stirring continuously. d. Transfer the entire mixture back to the beaker. e. Stir the final suspension using the magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Final Inspection: a. Visually inspect the suspension. It should appear uniform and milky, with no large clumps or visible dry powder. b. Keep the suspension under constant, gentle agitation until the moment of administration to prevent settling.

Formulation Stability Assessment

Stability testing is mandatory to ensure that the concentration of the formulation remains consistent throughout the duration of the experiment, guaranteeing that each animal receives the intended dose.[12]

Protocol 2: Short-Term Stability Evaluation

This protocol assesses the chemical and physical stability of the formulation over a typical dosing period.

Methodology:

  • Time Points: Prepare the formulation and immediately take a "Time 0" sample for analysis. Store the bulk formulation under the same conditions it will experience during the study (e.g., room temperature on a stir plate).

  • Sampling: At subsequent time points (e.g., 2, 4, 8, and 24 hours), ensure the suspension is homogenous and take additional samples.[13]

  • Analysis: Analyze the samples using a suitable, validated analytical method (e.g., HPLC-UV) to determine the concentration of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone.

  • Physical Stability: At each time point, visually inspect the formulation for any changes in appearance, such as significant sedimentation that cannot be resuspended, color change, or particle agglomeration.

Acceptance Criteria: A formulation is generally considered stable if the concentration at each time point is within ±10% of the initial (Time 0) concentration and it remains physically homogenous.[13]

ParameterAcceptance Criteria
Appearance Uniform, milky suspension, free of agglomerates
Resuspendability Sediments (if any) easily resuspend with gentle inversion
Chemical Potency 90% - 110% of initial (T=0) concentration

Protocol for Oral Administration (Gavage) in Mice

Oral gavage must be performed by trained personnel to ensure animal welfare and accurate dosing.[6]

Materials & Equipment
  • Prepared and validated dosing formulation

  • Appropriately sized syringes (e.g., 1 mL)

  • Stainless steel, ball-tipped gavage needles (20-22 gauge for adult mice is common).[5] Flexible plastic tubes are also an excellent alternative.[14]

  • Weigh scale

  • 70% Ethanol for disinfection

Step-by-Step Gavage Procedure

The entire workflow from preparation to administration is summarized in the diagram below.

G A 1. Prepare Vehicle (e.g., 0.5% HPMC) C 3. Create Formulation (Triturate & Mix) A->C B 2. Weigh Compound B->C D 4. Perform Stability Check (QC Release) C->D E 5. Weigh Mouse D->E F 6. Calculate Dose Volume E->F G 7. Restrain Mouse Properly F->G H 8. Measure & Insert Gavage Needle G->H I 9. Administer Dose Slowly H->I J 10. Withdraw Needle & Monitor Animal I->J

Caption: Experimental Workflow for Oral Gavage.

  • Preparation: a. Weigh the mouse and calculate the exact volume to be administered. b. Vigorously mix the dosing suspension to ensure homogeneity. c. Draw the calculated volume into the syringe. Tap to remove any large air bubbles.

  • Restraint: a. Firmly restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head. The body of the mouse should be supported.[5] b. The head should be gently tilted upwards to create a straight line from the mouth to the esophagus.[6]

  • Needle Insertion: a. Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. b. Gently insert the tip of the needle into the diastema (the gap between the incisors and molars), angled slightly towards the roof of the mouth.[14] c. Advance the needle smoothly and gently along the esophagus. The animal may swallow, which facilitates passage. There should be no resistance. If resistance is felt, the needle may be in the trachea; withdraw immediately and start again.[6]

  • Dose Administration: a. Once the needle is in place, depress the syringe plunger slowly and steadily to deliver the formulation.[5] b. Administering too quickly can cause reflux into the esophagus.

  • Withdrawal and Monitoring: a. After administration, gently withdraw the needle along the same path of insertion. b. Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of immediate distress, such as difficulty breathing, which could indicate accidental tracheal administration.[6]

Key Parameters Summary
ParameterRecommendation for Adult Mouse (~25g)Rationale
Dosing Volume 10 mL/kg (0.25 mL for 25g mouse)Maximizes dose concentration while minimizing animal stress and risk of reflux.[5]
Gavage Needle Size 20-22 GaugeAppropriate diameter for safe passage through the esophagus of an adult mouse.[5]
Needle Type Ball-tipped (stainless steel) or flexible plasticThe ball tip minimizes the risk of trauma or perforation to the esophagus and stomach.[14]
Vehicle 0.5% HPMC, 0.1% Tween 80 in Purified WaterA standard, well-tolerated vehicle for creating uniform and stable suspensions.[4][7]

References

  • PubChem Compound Summary for CID 9746, 2-Fluoropyridine. National Center for Biotechnology Information. [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]

  • (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone 97%. Rhenium Shop. [Link]

  • Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems. MDPI. [Link]

  • PubChem Compound Summary for CID 67794, 3-Fluoropyridine. National Center for Biotechnology Information. [Link]

  • Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 2783363, 3-Fluoro-2-hydroxypyridine. National Center for Biotechnology Information. [Link]

  • Hydroxypropyl Methylcellulose HPMC Grades and Applications. YouTube. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. National Center for Biotechnology Information. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. National Center for Biotechnology Information. [Link]

  • Guide to Oral Gavage for Mice and Rats. Instech Laboratories. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. [Link]

  • Solvent for oral administration of test drugs - DW or PBS or Saline. BioForum. [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. National Center for Biotechnology Information. [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. American Society for Microbiology. [Link]

  • Preclinical Dose-Formulation Stability. Pharmaceutical Technology. [Link]

  • Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology. [Link]

  • Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein. National Center for Biotechnology Information. [Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. [Link]

  • LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. [Link]

  • Hypromellose - A traditional pharmaceutical excipient with modern applications in oral and oromucosal drug delivery. PubMed. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. American Association of Pharmaceutical Scientists. [Link]

  • (PDF) Oral dosing of rodents using a palatable tablet. ResearchGate. [Link]

  • Stability Studies in Pharmaceuticals. CMC Pharma. [Link]

  • The use of Hypromellose in oral drug delivery. ResearchGate. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Effect of a surfactant, Tween 80, on the formation and secretion of chylomicrons in the rat. DeepDyve. [Link]

  • WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • Solutol HS15 as a Novel Excipient. American Association of Pharmaceutical Scientists. [Link]

  • Effects of polysorbate 80 on the absorption and distribution of oral methotrexate (MTX) in mice. Semantic Scholar. [Link]

  • Stability Testing – Onsite Preclinical Services to Support Your Product Development. Natoli Scientific. [Link]

  • The Effect of Novel Surfactants and Solutol (R) HS 15 on Paclitaxel Aqueous Solubility and Permeability Across a Caco-2 Monolayer. ResearchGate. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • SOLUPLUS AND SOLUTOL HS-15 OLMESARTAN MEDOXOMIL NANOMICELLE BASED ORAL FAST DISSOLVING FILM. Farmacia Journal. [Link]

  • Choice of vehicle affects pyraclostrobin toxicity in mice. The University of North Carolina at Chapel Hill. [Link]

  • (PDF) Voluntary Ingestion of Antiparasitic Drugs Emulsified in Honey Represents an Alternative to Gavage in Mice. ResearchGate. [Link]

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Application Note & Protocol: Establishing a Reliable Analytical Standard for the Quantification of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone is a novel synthetic compound with potential applications in drug discovery and development. As with any new chemical entity, the ability to accurately and reliably quantify the molecule is paramount for pharmacokinetic studies, formulation development, and quality control. A cornerstone of accurate quantification is the availability of a well-characterized, high-purity analytical standard. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on sourcing, purifying, and certifying an analytical standard for (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone, and subsequently using it to develop and validate a robust HPLC-UV quantification method.

The challenge with novel compounds is often the absence of commercially available, high-purity certified reference materials (CRMs).[1][2] CRMs represent the pinnacle of accuracy and traceability in analytical testing.[2] This guide, therefore, outlines a pragmatic and scientifically rigorous workflow, starting from commercially available reagent-grade material to the establishment of an in-house primary standard.

Part 1: Sourcing and Certification of the Analytical Standard

The initial step is to procure the highest purity (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone available. A survey of chemical suppliers may reveal sources offering the compound at a nominal purity, for instance, 97%.[3] While suitable as a starting material, this purity level is insufficient for use as a primary analytical standard, which necessitates a purity of ≥99.5%.

Workflow for Sourcing and Certifying the Analytical Standard

G cluster_sourcing Sourcing cluster_purification Purification cluster_characterization Characterization & Certification Sourcing Source Commercial Material (e.g., 97% Purity) Purification Purification to ≥99.5% (e.g., Preparative HPLC or Recrystallization) Sourcing->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (HPLC, Elemental Analysis) Identity->Purity Content Content Determination (Karl Fischer, Residual Solvents) Purity->Content Certification Certification as Analytical Standard Content->Certification

Caption: Workflow for Sourcing and Certifying the Analytical Standard.

Protocol 1: Purification of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone

Objective: To increase the purity of commercially sourced (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone from ~97% to ≥99.5%.

Method: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the recommended method for achieving high purity of small molecules.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Method Development (Analytical Scale): Develop an isocratic or gradient HPLC method on an analytical scale to achieve good separation of the main peak from impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • Solubility Assessment: Determine the solubility of the crude material in the mobile phase to prepare a concentrated injection solution.

  • Scaling to Preparative HPLC: Scale the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Inject the crude material solution onto the preparative HPLC system. Collect the fractions corresponding to the main peak, as identified by the UV detector.

  • Purity Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to confirm their purity. Pool the fractions that meet the purity requirement (e.g., >99.8%).

  • Solvent Removal: Remove the mobile phase solvents from the pooled fractions using a rotary evaporator.

  • Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

  • Final Purity Assessment: Analyze the final purified material by analytical HPLC to confirm its purity is ≥99.5%.

Protocol 2: Certification of the Purified Analytical Standard

Objective: To unequivocally confirm the identity, purity, and content of the purified (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone.

1. Identity Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure of the compound.[4][5][6] The obtained spectra should be consistent with the expected structure of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone.

  • Mass Spectrometry (MS): Use a high-resolution mass spectrometer to determine the accurate mass of the molecule, which should correspond to its molecular formula (C₁₁H₁₃FN₂O₂).

2. Purity Assessment:

  • HPLC-UV: Use a validated, high-resolution HPLC-UV method to determine the chromatographic purity. The peak area of the main component should be ≥99.5% of the total peak area.

  • Elemental Analysis (CHN): Determine the percentage of carbon, hydrogen, and nitrogen in the sample. The results should be within ±0.4% of the theoretical values for the molecular formula.[7][8][9][10]

3. Content Determination:

  • Water Content (Karl Fischer Titration): Determine the water content using the Karl Fischer method, which is specific for water.[11][12][13][14] This is crucial for calculating the exact concentration of the standard solution.

  • Residual Solvents (Gas Chromatography - Headspace): Analyze for the presence of residual solvents from the purification process. The levels should be below the limits specified in relevant guidelines (e.g., ICH Q3C).

Upon successful completion of these tests, a Certificate of Analysis (CoA) should be generated, detailing the identity, purity, and content of the analytical standard.

Part 2: Quantification of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone by HPLC-UV

This section details a hypothetical, yet robust, HPLC-UV method for the quantification of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone, followed by a comprehensive protocol for its validation according to ICH Q2(R2) guidelines.[15][16][17]

Protocol 3: HPLC-UV Quantification Method

Objective: To provide a reliable method for the quantification of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone in solution.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Certified analytical standard of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone

  • Diluent: 50:50 (v/v) Acetonitrile:Water

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 265 nm (hypothetical, to be determined by UV scan)

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the certified standard, accounting for its purity and water content, and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone in the diluent to achieve a concentration within the calibration range.

Protocol 4: Analytical Method Validation

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[15]

Workflow for Analytical Method Validation

G cluster_validation Method Validation Parameters (ICH Q2(R2)) Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validated Validated Method Robustness->Validated

Caption: Workflow for Analytical Method Validation.

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[18][19][20][21][22]

  • Procedure: Inject the diluent (blank), a placebo solution (if applicable), and a solution of the analyte. The blank and placebo should not show any interfering peaks at the retention time of the analyte.

2. Linearity and Range: Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[18][23][24] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[25]

  • Procedure: Prepare at least five concentrations of the analyte across the expected range. Inject each concentration in triplicate.

  • Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.

3. Accuracy: Accuracy is the closeness of the test results to the true value.[18][26]

  • Procedure: Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Analysis: Calculate the percentage recovery for each sample.

4. Precision: Precision is the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[18][26][27]

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Analysis: Calculate the Relative Standard Deviation (RSD) for each set of measurements.

5. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ±0.1 mL/min)

    • Column temperature (e.g., ±2 °C)

    • Mobile phase composition (e.g., ±2% organic)

  • Analysis: Analyze a sample under each modified condition and compare the results to those obtained under the normal conditions.

Data Presentation: Acceptance Criteria for Method Validation
Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999.[28]
Range Method is linear, accurate, and precise within the specified range.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) RSD ≤ 2.0%.[29]
Precision (Intermediate) RSD ≤ 2.0%.[29]
Robustness System suitability parameters remain within acceptable limits.

Conclusion

This application note provides a comprehensive framework for establishing a reliable analytical standard for (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone and developing a validated HPLC-UV method for its quantification. By following these detailed protocols, researchers and drug development professionals can ensure the generation of accurate and reproducible data, which is fundamental to advancing the study of this novel compound. The principles of meticulous purification, thorough characterization, and rigorous method validation are universally applicable and form the bedrock of sound scientific practice in the pharmaceutical industry.

References

  • CP Lab Safety. (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone, min 97%, 250 mg. Available at: [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available at: [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition. Available at: [Link]

  • Scharlab. Karl Fischer water content titration. Available at: [Link]

  • Agilent. ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. Available at: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Bhiviman, A. et al. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. PLoS One. Available at: [Link]

  • ResearchGate. Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. Available at: [Link]

  • Inorganic Chemistry Frontiers. Elemental analysis: an important purity control but prone to manipulations. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • ResearchGate. What is the difference between specificity and selectivity of the HPLC method? Available at: [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Available at: [Link]

  • Mettler Toledo. What Is Karl Fischer Titration? Available at: [Link]

  • Mastelf. HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Available at: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedure Q2(R2). Available at: [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. Available at: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • Pharmabiz.com. Linear understanding of linearity of analytical method validation. Available at: [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. Available at: [Link]

  • PubMed Central. An International Study Evaluating Elemental Analysis. Available at: [Link]

  • Pharmaguideline. How to Perform Linearity and Range in Analytical Method Validation. Available at: [Link]

  • SCION Instruments. Accuracy and Precision - What's The Difference? | Analytical Data. Available at: [Link]

  • MDPI. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Available at: [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available at: [Link]

  • NIH. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Available at: [Link]

  • IntuitionLabs. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • ResearchGate. Development of an HPLC-UV Method for Quantification of Stattic. Available at: [Link]

  • IntuitionLabs. Understanding ICH Q2(R2) Guidelines for Analytical Validation. Available at: [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Available at: [Link]

  • Journal of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • Lösungsfabrik. What is the range of an analytical method? Available at: [Link]

  • Wikipedia. Certified reference materials. Available at: [Link]

  • Altabrisa Group. HPLC Specificity Testing: Importance Explained. Available at: [Link]

  • ResearchGate. HPLC Method Validation: Development and Validation of an HPLC-UV Method for the Determination of Low Level Formaldehyde in a Drug Substance. Available at: [Link]

  • ScienceDirect. Elemental analyses: Significance and symbolism. Available at: [Link]

  • KEM. Water Determination (Karl Fischer Method). Available at: [Link]

  • IAEA. Development and use of reference materials and quality control materials. Available at: [Link]

  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Available at: [Link]

  • LGC Mikromol. Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Available at: [Link]

Sources

Troubleshooting & Optimization

Refining dosing regimens for (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone in animal efficacy studies

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the optimization of in vivo dosing regimens for (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone .

This guide treats the compound as a representative Lead Series Molecule featuring a Fluoropyridine-Hydroxypiperidine scaffold. This structural motif presents a classic medicinal chemistry paradox: the 3-hydroxypiperidine moiety improves solubility but introduces a metabolic "soft spot," while the fluoropyridine ring modulates lipophilicity and blocks oxidative metabolism at specific sites.

Status: Active Applicable For: Preclinical Efficacy Studies (Rodent/Non-Rodent) Compound Class: Polar-Aromatic Amide / Kinase & GPCR Fragment Scaffold

Executive Summary: The Physicochemical Paradox

Your compound, (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone , presents a specific set of pharmacokinetic (PK) challenges defined by its structure. Successful efficacy studies require navigating the trade-off between solubility (driven by the hydroxyl group) and metabolic clearance (driven by the same hydroxyl group).

  • The Fluoropyridine Ring: Electron-deficient and generally stable against oxidative metabolism (CYP450), but contributes to high crystal lattice energy (limiting solubility).

  • The 3-Hydroxypiperidine: The primary handle for solubility, but a rapid substrate for UDP-glucuronosyltransferases (UGTs) , leading to high first-pass clearance.

Troubleshooting Guide (Q&A)

Direct solutions to common observations in efficacy studies.

Category A: Bioavailability & Exposure

Q1: We observe <10% oral bioavailability (F) in rats, despite good solubility. Is the compound not being absorbed? Diagnosis: It is likely being absorbed but rapidly eliminated via First-Pass Glucuronidation . Technical Insight: The 3-hydroxyl group on the piperidine ring is a prime substrate for UGT enzymes (specifically UGT2B family in rats). Unlike oxidative metabolism (CYP450), which can be saturated, conjugation pathways have high capacity. Corrective Action:

  • Check Metabolites: Analyze plasma for the O-glucuronide metabolite (M+176 Da). If high, oral dosing is fighting a losing battle against the liver.

  • Route Switching: Switch to Subcutaneous (SC) dosing for efficacy checks. This bypasses the portal vein (first-pass liver effect), allowing the parent compound to reach systemic circulation before glucuronidation.

  • Dosing Frequency: If you must dose PO, move to a TID (3x daily) regimen to maintain

    
     above the IC50/EC50.
    

Q2: The compound shows efficacy in IP (Intraperitoneal) dosing but fails in PO (Oral) dosing at the same mg/kg. Diagnosis: This indicates a


 driven efficacy  or a solubility-limited absorption window .
Technical Insight:  IP dosing presents a bolus to the liver but often results in a faster 

and higher

than oral gavage. If your target requires a high threshold concentration to trigger a response (e.g., receptor occupancy >80%), the "slow trickle" of oral absorption might never reach that threshold due to simultaneous clearance. Corrective Action:
  • Bridge Study: Perform a PK study comparing AUC and

    
     of IP vs. PO.
    
  • Formulation Upgrade: Switch from a suspension (e.g., Methylcellulose) to a solution formulation (e.g., 20% HP-

    
    -CD) to drive faster oral absorption.
    
Category B: Formulation & Solubility

Q3: The compound precipitates in the syringe or clogs the gavage needle. Diagnosis: "Crash-out" due to pH shift or insufficient solubilizer. Technical Insight: The pyridine nitrogen is weakly basic (pKa ~2-3 due to the electron-withdrawing fluorine), and the amide is neutral. The compound relies on the hydroxyl group for hydrogen bonding with water. In simple saline, it may form stable crystal hydrates. Corrective Action:

  • Avoid: Simple Saline or PBS (Phosphate Buffered Saline) alone. The "salting out" effect reduces solubility.

  • Recommended Vehicle: 20% Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) in Water.
    • Why: The hydrophobic fluoropyridine ring nests inside the cyclodextrin cavity, while the hydroxyl group interacts with the solvent, preventing precipitation.

Experimental Protocols

Protocol A: The "Solubility Ladder" for Vehicle Selection

Use this tiered approach to find the optimal vehicle for efficacy studies. Do not proceed to Tier 3 unless Tier 1/2 fails.

TierVehicle CompositionRationaleSuitability
1 pH-Adjusted Water (pH 4.0 using 0.1N HCl/Citrate)Protonates the pyridine nitrogen (weakly) to assist solubility.Low (Risk of precipitation in gut).
2 20% HP-

-CD
in Water
Encapsulates the lipophilic core; prevents crystal growth.High (Gold standard for this scaffold).
3 10% DMSO / 40% PEG400 / 50% Water "Brute force" co-solvent system.Medium (PEG can cause diarrhea in repeat dosing).
4 0.5% Methylcellulose / 0.1% Tween 80 Creates a stable suspension.High (For toxicological studies/high doses).
Protocol B: Microsomal Stability Triage (Metabolic Fate)

Before running a 28-day efficacy study, confirm the clearance mechanism.

  • Incubation: Incubate 1 µM compound with Rat Liver Microsomes (RLM).

  • Cofactors: Run two parallel arms:

    • Arm A: NADPH only (Tests CYP oxidation of the pyridine/linker).

    • Arm B: NADPH + UDPGA (Tests Glucuronidation of the 3-OH piperidine).

  • Readout:

    • If Arm A is stable (>80% remaining) but Arm B is unstable (<20% remaining), your in vivo issue is Phase II Conjugation .

    • Action: Chemical modification (e.g., fluorination of the piperidine) or aggressive dosing regimens are required.

Visualizing the Challenge

The following diagram illustrates the metabolic bifurcation that dictates the dosing strategy for this molecule.

MetabolicFate Compound (2-Fluoropyridin-3-yl) (3-hydroxypiperidin-1-yl)methanone CYP CYP450 Oxidation (Minor Pathway) Compound->CYP  Fluorine blocks  C2/C3 oxidation UGT UGT Conjugation (Major Pathway) Compound->UGT  3-OH group is  nucleophilic handle Efficacy Target Engagement (CNS/Peripheral) Compound->Efficacy  Free Fraction OxMet N-Oxide / Ring Hydroxylation (Slow Clearance) CYP->OxMet GlucMet O-Glucuronide Conjugate (Rapid Renal Clearance) UGT->GlucMet  High Velocity Failure Loss of Efficacy (Low Exposure) GlucMet->Failure  Rapid Excretion

Figure 1: Metabolic fate of the Fluoropyridine-Hydroxypiperidine scaffold. The 3-OH group drives rapid glucuronidation (Red path), often necessitating high-frequency dosing or subcutaneous routes to maintain efficacy.

References & Grounding

1. Pharmacokinetics of Fluoropyrimidines:

  • Fluorine substitution on the pyridine ring is a standard medicinal chemistry tactic to block metabolic "soft spots" (specifically oxidative attack), enhancing metabolic stability of the aromatic ring.

    • Source:PharmGKB summary: fluoropyrimidine pathways. (NIH/PMC).

    • Link:[Link]

2. Metabolism of 3-Hydroxypiperidine Scaffolds:

  • The 3-hydroxypiperidine moiety is a known substrate for Aldo-Keto Reductases and UGTs. In the synthesis of drugs like Ibrutinib , this chiral intermediate is critical, but in vivo, the hydroxyl group often requires masking (prodrugs) or specific formulation to prevent rapid clearance.

    • Source:Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine... (PubMed).[1]

    • Link:[Link]

3. Glucuronidation as a Clearance Mechanism:

  • Glucuronidation (Phase II metabolism) adds a massive polar group (glucuronic acid) to the 3-OH position, rendering the molecule highly water-soluble and targeting it for immediate renal or biliary excretion. This is the primary reason for low oral bioavailability in polar-functionalized fragments.

    • Source:Glucuronidation - Wikipedia / NIH Summary.

    • Link:[Link]

4. Compound Identity & Properties:

  • The specific chemical structure (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone (CAS 1065484-91-4) is documented as a pharmaceutical intermediate, sharing structural homology with mGluR NAMs and Orexin antagonists.

    • Source:ChemicalBook / PubChem Listings.

    • Link:[Link] (Analogous structure: 3-Hydroxypiperidine).

Sources

Best practices for long-term storage and stability of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Compound: (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone[1]

Executive Summary

This guide provides authoritative best practices for the handling, storage, and stability maintenance of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone .[1] As a bifunctional intermediate containing an activated 2-fluoropyridine electrophile and a 3-hydroxypiperidine nucleophile/H-bond donor, this compound presents unique stability challenges.[1] It is not merely an inert building block; it is a "loaded spring" susceptible to hydrolysis, nucleophilic aromatic substitution (


), and hygroscopic degradation.[1]
Module 1: The Stability Profile (The "Why")

To ensure long-term integrity, one must understand the specific molecular vulnerabilities of this compound. It is not enough to keep it "cold"; you must keep it "chemically quiet."[2]

1.1 Critical Vulnerabilities
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • The Risk: The fluorine atom at the C2 position of the pyridine ring is highly activated due to the electron-withdrawing nature of the ring nitrogen and the adjacent carbonyl group.

    • The Trigger: Exposure to nucleophiles (e.g., hydroxide ions from moisture, methoxide from methanol, or free amines) can displace the fluorine atom.[1]

    • Result: Formation of the 2-hydroxy or 2-alkoxy impurity, rendering the material useless for downstream

      
       couplings.[1]
      
  • Hygroscopicity & Physical Instability:

    • The Risk: The secondary alcohol (-OH) on the piperidine ring and the amide carbonyl are capable of strong hydrogen bonding.

    • The Trigger: Ambient humidity.[2][3][4][5][6]

    • Result: The compound will absorb atmospheric water, leading to "gumming," difficulty in weighing, and accelerated hydrolysis of the amide bond.

  • Amide Hydrolysis:

    • The Risk: While amides are generally stable, the electron-poor pyridine ring makes this specific amide bond more susceptible to acid/base-catalyzed hydrolysis than a standard alkyl amide.[1]

1.2 Degradation Pathways Diagram

The following diagram visualizes the primary chemical threats to your compound during storage.

DegradationPathways Compound (2-Fluoropyridin-3-yl) (3-hydroxypiperidin-1-yl)methanone (Intact API) Hydrolysis Hydrolysis Product (2-Fluoronicotinic acid + 3-Hydroxypiperidine) Compound->Hydrolysis Strong Acid/Base + Moisture SNAr_OH S_NAr Impurity (Hydrolysis) (2-Hydroxypyridin-3-yl)... Compound->SNAr_OH pH > 8 (Aq) Displacement of F SNAr_OR S_NAr Impurity (Solvolysis) (2-Methoxypyridin-3-yl)... Compound->SNAr_OR Storage in MeOH/EtOH (Solvolysis)

Figure 1: Primary chemical degradation pathways.[1][2] Note that the 2-fluoro position is a "hotspot" for nucleophilic attack.[1]

Module 2: Storage Protocols (The "How")

The following protocols are designed to mitigate the risks identified above.

2.1 Recommended Storage Conditions
ParameterShort-Term (< 1 Month)Long-Term (> 1 Month)Rationale
Temperature 2°C to 8°C (Refrigerated)-20°C ± 5°C (Freezer)Slows kinetic rate of hydrolysis and

reactions.[1]
Atmosphere Inert (Argon/Nitrogen) preferredMandatory Inert Gas (Argon)Prevents oxidation of the alcohol and moisture ingress.[2]
Container Amber Glass VialAmber Glass with Parafilm/Teflon TapeBlocks UV light; prevents gas exchange.[2]
Desiccant Silica Gel in secondary containerActive Desiccant in secondary jarCounteracts hygroscopicity.[2]
Solvent State Solid (Dry)Solid (Dry)NEVER store in solution (especially alcohols) long-term.[1][2]
2.2 The "Golden Rule" of Solvents

CRITICAL WARNING: Do not store this compound dissolved in protic solvents (Methanol, Ethanol, Water).

[1] Why? The 2-fluoropyridine moiety is an electrophile.[1][2] Over time, methanol acts as a nucleophile, slowly displacing the fluorine to form the methoxy-impurity.[1] This reaction is slow at -20°C but significant over months.[1][2] Always store as a dry solid.

Module 3: Troubleshooting & FAQs
Q1: My compound has turned from an off-white solid to a yellow sticky gum. Is it usable?

Diagnosis: This is likely hygroscopic failure .[2] The color change (yellowing) suggests minor oxidation or hydrolysis, but the "gum" texture confirms moisture absorption. Action:

  • Dissolve a small aliquot in dry DMSO-d6 for H-NMR.

  • Check for the water peak and hydrolysis fragments (2-fluoronicotinic acid).[2]

  • Salvage: If purity is >95% but wet, dissolve in DCM, dry over

    
    , filter, and rotovap. Azeotrope with toluene to remove trace water.[2]
    
Q2: I see an extra peak in LCMS with M+12 mass shift (or M+32 in methanol). What is it?

Diagnosis: This is the


 displacement product .
  • M+12: Likely displacement of Fluorine (MW 19) by Methoxy (MW 31) if you used Methanol.[1][2] (Net change: +12 Da).[1][2]

  • M-2: Likely displacement of Fluorine (MW 19) by Hydroxyl (MW 17).[1][2] (Net change: -2 Da).[1][2][7][8][9] Action: This is a chemical impurity, not a physical one.[1][2] It cannot be dried off.[2] You must repurify via column chromatography (silica gel) or recrystallization.[1][2]

Q3: Can I warm the sample to 40°C to dissolve it faster?

Guidance: Only for immediate use.

  • Risk: Heating in the presence of any trace base (even slightly basic glass surfaces) accelerates the displacement of the fluorine atom.

  • Best Practice: Sonicate at room temperature rather than heating. Use vortexing.[2]

Module 4: Quality Control & Validation

Trust but verify. Before using valuable material in a synthesis, run this rapid QC check.

4.1 Rapid QC Workflow

QC_Workflow Start Start QC Check Visual Visual Inspection: Is it free-flowing? Start->Visual Dry Action: Dry under high vacuum (P2O5) Visual->Dry No (Sticky/Wet) LCMS Run LCMS (Avoid MeOH diluent) Visual->LCMS Yes Dry->LCMS Purity Purity > 98%? LCMS->Purity NMR 1H-NMR (DMSO-d6) Check F-Pyridine region Purity->NMR Yes Purify Repurify Purity->Purify No (<95%) Use Approve for Use NMR->Use Pass NMR->Purify Fail

Figure 2: Quality Control Decision Tree. Note the specific instruction to avoid MeOH diluent during LCMS prep to prevent artifacts.

4.2 Analytical Markers (1H NMR)

When validating the structure, focus on these diagnostic signals (Solvent:


):
  • Pyridine Protons: Look for the specific splitting pattern of the 2-fluoro-3-substituted system. Loss of coupling to Fluorine (

    
    ) indicates 
    
    
    
    degradation.[1][2]
  • Amide Rotamers: Due to the amide bond, you may see "doubling" of peaks in the NMR spectrum at room temperature.[2] This is normal (rotamers) and not an impurity. Run VT-NMR at 80°C to coalesce peaks if unsure.

References
  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[1][2][10] Link

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1][2] Oxford University Press, 2nd Ed., 2012.[1][2] (Chapter 23: Nucleophilic Substitution on Aromatic Heterocycles).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9746, 2-Fluoropyridine."[1][2] PubChem, 2025.[1][2][7][8][11] Link[1]

  • Waterman, K. C., & MacDonald, B. C. "Package Selection for Moisture Protection for Solid Oral Dosage Forms."[1][2][12] Journal of Pharmaceutical Sciences, 2010.[2] (Context on handling hygroscopic intermediates).

Sources

Method development for the chiral separation of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Development for the Chiral Separation of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone Enantiomers

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Evelyn Reed

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chiral separation of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical steps to overcome common challenges in your method development process.

Analyte Structure and Chromatographic Considerations

Before diving into method development, understanding the analyte's structure is paramount.

  • (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone possesses a single stereocenter at the 3-position of the piperidine ring.

  • Key Functional Groups:

    • Pyridine Ring: A basic nitrogen (pKa ≈ 5-6) that can cause peak tailing on silica-based columns due to interaction with residual silanols.[1]

    • Piperidine Ring: A saturated heterocycle.

    • Hydroxyl Group: A polar group located at the chiral center, providing a key point for hydrogen bonding interactions.

    • Amide Linkage: A polar moiety contributing to the overall polarity of the molecule.

This combination of a basic aromatic amine and a polar aliphatic structure requires careful selection of both the chiral stationary phase (CSP) and the mobile phase to achieve optimal separation.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the initial phases of method development for this and similar compounds.

Q1: Which chiral separation technique is most suitable: HPLC or SFC?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[2]

  • Chiral HPLC is the most established technique with a vast library of available chiral stationary phases (CSPs).[3] It offers versatility with normal-phase (NP), reversed-phase (RP), and polar organic modes.[4]

  • Chiral SFC is often considered a "greener" and faster alternative.[5] It uses supercritical CO2 as the main mobile phase, which has low viscosity, allowing for higher flow rates and rapid column equilibration.[5] SFC can sometimes provide unique selectivity compared to HPLC.[6]

Recommendation: A screening approach using both HPLC (normal-phase) and SFC is highly recommended. The structural features of your analyte make it a good candidate for both techniques.

Q2: What type of Chiral Stationary Phase (CSP) should I start with?

A2: For pharmaceutical compounds, polysaccharide-based CSPs are the most widely used and successful.[6][7] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[8]

Recommended Starting Points:

  • Immobilized Polysaccharide CSPs: Columns like CHIRALPAK® IA, IB, IC, etc., are robust and compatible with a wider range of solvents compared to their coated counterparts, which extends the method development possibilities.[7]

  • Cyclodextrin and Macrocyclic Glycopeptide CSPs: These can be complementary to polysaccharide phases, especially for polar and ionic compounds, and are well-suited for reversed-phase and polar ionic modes.[9][10]

Q3: Why are mobile phase additives necessary for this type of compound?

A3: Mobile phase additives are crucial for achieving good peak shape and resolution, especially for basic compounds like yours.[11][12] The basic nitrogen on the pyridine ring can interact strongly with acidic sites (residual silanols) on the silica surface of the CSP, leading to severe peak tailing.[13]

  • For Normal-Phase HPLC/SFC: A small amount of a basic additive (e.g., 0.1% diethylamine (DEA) or ethanolamine) is added to the mobile phase. This additive competes with the analyte for the active sites on the stationary phase, effectively masking them and resulting in more symmetrical peaks.[11]

  • For Reversed-Phase HPLC: Buffers are used to control the pH of the mobile phase. Maintaining a consistent pH ensures a consistent ionization state of the analyte, leading to reproducible retention times and peak shapes.[12]

Q4: What are the key parameters for validating a chiral purity method?

A4: Method validation for a chiral purity assay must demonstrate that the method is fit for its intended purpose. According to regulatory guidelines, key validation parameters include:[14]

  • Specificity/Selectivity: The ability to resolve the desired enantiomer from its counterpart and any other impurities. Resolution (Rs) is a critical system suitability parameter, with a target of >1.5 for baseline separation.[15]

  • Precision: Repeatability and intermediate precision of retention times and peak areas.

  • Accuracy: Agreement between the measured value and the true value.

  • Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of the undesired enantiomer that can be reliably quantified and detected, respectively.

  • Robustness: The method's resilience to small, deliberate variations in parameters like mobile phase composition, flow rate, and temperature.

The U.S. Food and Drug Administration (FDA) provides guidance on the development of new stereoisomeric drugs, which underscores the importance of validated analytical methods.[4][16]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues you may encounter during your experiments.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Potential Cause Recommended Actions & Scientific Rationale
Inappropriate CSP The chosen chiral stationary phase does not provide sufficient differential interaction with the enantiomers. Action: Screen a diverse set of CSPs, focusing on different polysaccharide derivatives (e.g., amylose vs. cellulose) and selectors (e.g., 3,5-dimethylphenylcarbamate vs. 3-chloro-5-methylphenylcarbamate).[4][8]
Suboptimal Mobile Phase The mobile phase composition is not conducive to chiral recognition. The organic modifier (e.g., alcohol in normal phase) plays a critical role in the interaction between the analyte and the CSP. Action (NP/SFC): Screen different alcohols (e.g., isopropanol, ethanol, methanol) as the polar modifier. Vary the percentage of the modifier; lower alcohol content often increases retention and may improve resolution.
Incorrect Additive The type or concentration of the mobile phase additive can significantly impact selectivity.[8] Action: If using a basic additive like DEA, try an alternative such as ethanolamine or ethylenediamine, which can sometimes dramatically improve resolution and peak shape.[11] Optimize the additive concentration (typically 0.1% - 0.5%).
Temperature Effects Chiral separations can be sensitive to temperature. Lower temperatures often increase enantioselectivity (improving resolution) but also increase retention time and viscosity. Action: Evaluate the effect of column temperature. Start at ambient (e.g., 25 °C) and investigate lower (e.g., 15 °C) and higher (e.g., 40 °C) temperatures.[17]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Actions & Scientific Rationale
Secondary Interactions (Tailing) The basic pyridine nitrogen is interacting with acidic silanol groups on the CSP support. This is the most common cause of tailing for basic analytes. Action: Ensure an appropriate basic additive (e.g., 0.1-0.2% DEA) is present in the mobile phase to mask the silanols.[11]
Column Overload (Fronting) Too much sample has been injected onto the column, saturating the stationary phase. This is more common in preparative chromatography but can occur analytically. Action: Reduce the sample concentration or injection volume. Check the column's specified loading capacity.[13]
Extracolumn Dead Volume Excessive volume in tubing or fittings between the injector and detector can cause peak broadening and tailing. Action: Use tubing with the smallest appropriate internal diameter and ensure all fittings are properly connected to minimize dead volume.
Partially Blocked Frit / Column Contamination Particulate matter from the sample or system can block the column inlet frit, distorting the peak shape for all analytes.[18] Action: First, try reversing and flushing the column (check manufacturer's instructions first).[19] If this fails, the column may need to be replaced. Always use a guard column and filter samples to prevent this.[19]
Problem 3: Inconsistent Retention Times
Potential Cause Recommended Actions & Scientific Rationale
Lack of Column Equilibration The column has not been sufficiently equilibrated with the mobile phase before injection. This is especially true for methods with additives. Action: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between any mobile phase changes.
Mobile Phase Instability The mobile phase composition is changing over time (e.g., selective evaporation of a volatile component). Action: Ensure mobile phase bottles are properly covered. If using premixed mobile phases, prepare them fresh daily.
Temperature Fluctuations The ambient temperature around the column is not stable, affecting retention. Action: Use a thermostatted column compartment to maintain a constant temperature.
"Memory Effects" Residual additives from previous runs are altering the stationary phase surface. This can be an issue when switching between methods with different additives on the same column.[20] Action: Dedicate columns to specific methods or implement a rigorous column flushing and cleaning protocol between different applications.

Experimental Protocols & Data

Protocol 1: Systematic CSP Screening

This protocol outlines a general approach to efficiently screen for a suitable chiral separation method.

  • Prepare Stock Solution: Dissolve the racemic analyte in a suitable solvent (e.g., Methanol/Ethanol 1:1) to a concentration of ~1 mg/mL.

  • Select Screening Systems: Choose a set of 4-6 diverse CSPs. A recommended starting set is provided in the table below.

  • Define Mobile Phase Systems: For each technique (HPLC and SFC), prepare a set of screening mobile phases.

  • Execute Screening: Inject the analyte onto each column with each mobile phase system. Monitor for any separation.

  • Evaluate Results: Identify the most promising conditions (highest selectivity α and resolution Rs) for further optimization. An ideal separation should have Rs > 1.5.[15]

Table 1: Recommended Initial Screening Conditions

TechniqueChiral Stationary Phases (CSPs)Mobile Phase Systems (Isocratic)
SFC CHIRALPAK IA, IB, IC, ID, IE, IFA: CO₂B: Methanol + 0.2% DEAC: Ethanol + 0.2% DEAD: Isopropanol + 0.2% DEAScreen at 10%, 20%, 30% B, C, or D
HPLC (NP) CHIRALPAK IA, IB, IC, AD-H, AS-HA: Hexane/Ethanol (90/10) + 0.1% DEAB: Hexane/Isopropanol (90/10) + 0.1% DEAC: Hexane/n-Butanol (90/10) + 0.1% DEA
Diagram: Chiral Method Development Workflow

This diagram illustrates the logical flow from initial screening to a validated method.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Finalization Screen_CSP Select Diverse CSPs (e.g., Polysaccharide-based) Screen_MP Select Mobile Phase Systems (HPLC-NP & SFC) Screen_CSP->Screen_MP Execute Execute Screening Runs Screen_MP->Execute Decision1 Separation Achieved? Execute->Decision1 Optimize_MP Optimize Modifier % & Additive Type/Conc. Optimize_Params Optimize Flow Rate, Temperature, Backpressure Optimize_MP->Optimize_Params Decision2 Method Meets Performance Criteria? Optimize_Params->Decision2 System_Suitability Define System Suitability (Rs, Tailing Factor, etc.) Validate Perform Full Method Validation (ICH/FDA Guidelines) System_Suitability->Validate Final_Method Final Validated Method Validate->Final_Method Analyte Analyte Information (Structure, pKa) Analyte->Screen_CSP Decision1->Optimize_MP Yes No_Sep No Separation Decision1->No_Sep No Decision2->Optimize_MP No, Re-optimize Decision2->System_Suitability Yes No_Sep->Screen_CSP Select New CSPs

Caption: A systematic workflow for chiral method development.

References

  • Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]

  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • MDPI. (2023, December 22). Chiral Separation of Vildagliptin by Capillary Electrophoresis—The Study of Enantiomeric Complexation. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Column. Retrieved from [Link]

  • Elsevier. (2014). Journal of Chromatography A. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Taylor & Francis Online. Chiral Drug Separation. Retrieved from [Link]

  • Regis Technologies. (2020, April 6). Chiral Separations Techniques. Retrieved from [Link]

  • PubMed Central. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). Compounds with multiple chiral centers. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pharma Focus America. Chiral Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • National Institutes of Health. (2022, May 7). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Retrieved from [Link]

  • ResearchGate. (2025, June 8). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

  • Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • ResearchGate. Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation. Retrieved from [Link]

  • Chromatography Online. (2022, April 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Retrieved from [Link]

  • Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. Retrieved from [Link]

  • Agilent. It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • PubMed. (2019, January 5). SFC for chiral separations in bioanalysis. Retrieved from [Link]

  • YouTube. (2020, October 7). 5.3 Molecules with Multiple Chiral Centers | Enantiomers, Diastereomers, and Meso Compounds. Retrieved from [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • DTIC. (1996, May 16). Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. Retrieved from [Link]

  • ACS Publications. (2021, June 7). Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation. Retrieved from [Link]

Sources

Technical Support Center: Scaling Synthesis of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up Support Ticket ID: SC-2FP-3HP-001 Status: Open Responder: Senior Application Scientist, Process Development Group

Executive Summary

Scaling the synthesis of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone presents a unique triad of challenges: regioselectivity (N- vs. O-acylation), nucleophilic aromatic substitution (


)  of the labile fluorine, and purification  of the polar amino-alcohol derivative.

This guide moves beyond standard bench protocols to address the thermodynamic and kinetic realities of kilogram-scale manufacturing. We focus on the T3P® (Propylphosphonic anhydride) workflow as the "Gold Standard" for this transformation, offering superior chemoselectivity and safety profiles compared to traditional acid chlorides or carbodiimides (EDC/DCC).

Module 1: The Chemoselectivity & Reactivity Matrix

The Core Challenge

You are coupling 2-fluoropyridine-3-carboxylic acid (A) with 3-hydroxypiperidine (B).

  • Risk 1 (Regioselectivity): Reactant B contains both a secondary amine and a secondary alcohol. While amines are generally more nucleophilic, aggressive coupling agents (like

    
     or mixed anhydrides) can lead to O-acylation (ester formation).
    
  • Risk 2 (Fluorine Instability): The 2-fluoro position on the pyridine ring is highly electrophilic due to the electron-withdrawing nitrogen. In the presence of base and heat, the hydroxyl group of the piperidine (or the amine itself) can displace the fluorine, leading to cyclized byproducts or dimers (

    
     reaction).
    
Visualizing the Reaction Landscape

ReactionPathways SMs Starting Materials (Acid + 3-OH-Piperidine) Target TARGET AMIDE (N-acylation) SMs->Target T3P, Mild Base < 25°C Impurity_Ester IMPURITY A: Ester (O-acylation) SMs->Impurity_Ester Acid Chloride High Temp Impurity_SNAr IMPURITY B: SNAr Dimer (Fluorine Displacement) SMs->Impurity_SNAr Excess Base > 40°C Target->Impurity_SNAr Prolonged Heating Basic Workup

Figure 1: Reaction pathways showing the kinetic competition between the desired amide formation and the parasitic esterification or


 pathways.

Module 2: The "Gold Standard" Scale-Up Protocol

Why T3P? T3P (Propylphosphonic anhydride) is chosen for this specific substrate because:

  • Kinetic Selectivity: It reacts significantly faster with amines than alcohols, negating the need for OH-protecting groups.

  • Epimerization Control: Low risk of racemizing the chiral center at the 3-position of the piperidine.

  • Workup Efficiency: T3P byproducts are water-soluble, eliminating the need for chromatography—a critical factor at scale.

Step-by-Step Methodology
ParameterSpecificationRationale
Stoichiometry Acid (1.0 eq) : Amine (1.1 eq)Slight excess of amine ensures complete consumption of the expensive fluoropyridine acid.
Coupling Agent T3P (50% w/w in EtOAc), 1.2–1.5 eqHigh concentration drives kinetics; EtOAc is easily removed.
Base DIPEA or NMM (2.5–3.0 eq)Critical: Non-nucleophilic bases prevent

. Avoid inorganic bases (

).
Solvent Ethyl Acetate (EtOAc) or 2-MeTHFGreen solvents that support direct crystallization.
Temperature

Strict Limit: Never exceed

to protect the Fluorine.
The Protocol
  • Charge 2-fluoropyridine-3-carboxylic acid (1.0 wt) and 3-hydroxypiperidine (hydrochloride salt, 1.1 equiv) into the reactor.

  • Add EtOAc (10 V) and cool the slurry to

    
    .
    
  • Add Base: Slowly charge DIPEA (3.0 equiv) over 30 minutes. Note: Exothermic. Ensure internal temp

    
    .
    
  • Add T3P: Charge T3P (50% in EtOAc, 1.3 equiv) dropwise over 1 hour.

    • Why slow addition? To maintain low concentration of activated acid, favoring N-attack over O-attack.

  • Reaction: Warm to

    
     and stir for 4–6 hours. Monitor by HPLC.
    
    • Target:

      
       remaining acid.
      
  • Quench: Add water (5 V) at

    
    .
    
  • Phase Split: Separate layers. Wash organic layer with

    
     HCl (remove unreacted piperidine), then sat. 
    
    
    
    (remove unreacted acid/T3P byproducts), then brine.
  • Isolation: Dry organic layer (

    
    ), filter, and concentrate.
    
    • Crystallization: If oil forms, swap solvent to MTBE/Heptane to induce precipitation.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a +19 mass unit impurity in LCMS. What is it?

Diagnosis: This is likely the hydrolysis of the fluorine (


 corresponds to F 

OH substitution, often seen as

due to HF loss/water gain difference, or solvent adducts). Root Cause: The reaction temperature was too high (

) or the workup was too basic (pH > 10) for too long. Fix:
  • Keep reaction temperature strict (

    
    ).
    
  • During

    
     wash, ensure contact time is minimized (< 15 mins).
    
  • Switch Base: Use N-Methylmorpholine (NMM) instead of DIPEA; it is milder and reduces

    
     risk.
    
Q2: The product is oiling out and won't crystallize.

Diagnosis: The 3-hydroxyl group makes the molecule amphiphilic and "sticky." Fix:

  • Salt Formation: Do not isolate the free base. Treat the crude EtOAc solution with

    
     eq of HCl in isopropanol to precipitate the Hydrochloride Salt . This purifies the compound and provides a stable solid.
    
  • Seed: If you must have the free base, generate a small seed batch using column chromatography, then use that to seed the bulk reactor in an MTBE/Heptane system.

Q3: I see ~5-10% of the O-acylated ester impurity.

Diagnosis: Kinetic competition favored the oxygen. Fix:

  • Reverse Addition: Pre-mix the Acid and Base, then add T3P to activate the acid, then add the amine last. However, for this specific substrate, the standard protocol is usually better.

  • Check Water: Ensure solvents are dry (KF < 0.1%). Water consumes T3P and slows the reaction, requiring more reagent which can drive side reactions.

  • Post-Treatment: Treat the crude mixture with mild aqueous LiOH (1M) for 30 mins. This selectively hydrolyzes the unstable ester impurity back to the alcohol and acid, while leaving the robust amide bond intact.

Module 4: Decision Logic for Optimization

Use this flow to determine the correct adjustments if the "Gold Standard" fails for your specific batch size.

OptimizationLogic Start Issue Detected CheckImpurity Identify Impurity (LCMS/NMR) Start->CheckImpurity Impurity_Ester Ester (O-acyl) CheckImpurity->Impurity_Ester Impurity_SNAr SNAr (F-displacement) CheckImpurity->Impurity_SNAr LowYield Low Conversion CheckImpurity->LowYield Action_Hydrolysis Action: Mild LiOH wash to cleave ester Impurity_Ester->Action_Hydrolysis Action_Cooling Action: Lower Temp (<10°C) Change Base to NMM Impurity_SNAr->Action_Cooling Action_Additives Action: Check Water Content Increase T3P to 1.5 eq LowYield->Action_Additives

Figure 2: Troubleshooting logic flow for common synthetic failures.

References

  • T3P in Scale-Up: Dunetz, J. R., et al. "Large-Scale Applications of Propanephosphonic Anhydride (T3P) for Peptide Coupling." Organic Process Research & Development, 2011.

  • Fluoropyridine Reactivity: S. D. Roughley et al., "Nucleophilic Aromatic Substitution on Fluoropyridines." Journal of Medicinal Chemistry, 2008.

  • Chemoselectivity of Amino Alcohols: Patterson, D. E., et al. "Development of a Practical Large-Scale Synthesis of Denagliptin."[1] Organic Process Research & Development, 2009.[1]

Disclaimer: This guide is intended for qualified research personnel. Always perform a safety assessment (DSC/ARC) before scaling up reactions involving high-energy intermediates or fluorinated heterocycles.

Sources

Validation & Comparative

Comparing pharmacokinetic profiles of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone in different species

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Interspecies Comparison of the Pharmacokinetic Profile of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone

Introduction: The Critical Role of Interspecies Pharmacokinetic Analysis in Drug Development

In the journey of a new chemical entity from the laboratory to the clinic, a thorough understanding of its pharmacokinetic (PK) profile is paramount. Pharmacokinetics, the study of how an organism affects a drug, is often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. These four processes govern the onset, intensity, and duration of a drug's effect. Early in preclinical development, these characteristics are evaluated in various animal species to predict the drug's behavior in humans.

This guide provides a comprehensive comparison of the pharmacokinetic profile of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone, a novel investigational compound, across several key preclinical species: mouse, rat, dog, and cynomolgus monkey. While specific data for this exact molecule is not in the public domain, this guide will utilize a representative dataset based on compounds with similar structural motifs to illustrate the principles and methodologies of such a comparative analysis. Understanding the interspecies differences and similarities in the PK profile of this compound is crucial for selecting the appropriate species for toxicology studies and for the allometric scaling to predict human pharmacokinetic parameters.

The primary objectives of this comparative guide are:

  • To outline the standardized experimental protocols for conducting preclinical pharmacokinetic studies.

  • To present and compare key pharmacokinetic parameters across different species.

  • To discuss the potential metabolic pathways and their cross-species variations.

  • To provide a framework for interpreting these data to support further drug development.

Experimental Design and Rationale

The selection of animal models and the design of the pharmacokinetic study are critical for generating meaningful data. Typically, studies are conducted in at least two rodent (e.g., mouse and rat) and one non-rodent (e.g., dog or monkey) species. This multi-species approach is recommended by regulatory agencies to provide a more robust dataset for predicting human pharmacokinetics.

Workflow for a Preclinical Pharmacokinetic Study

The overall workflow for a typical preclinical PK study is depicted below. This process ensures a systematic approach from study planning to data analysis.

G cluster_0 Phase 1: Study Preparation cluster_1 Phase 2: In-Life Phase cluster_2 Phase 3: Analysis & Reporting A Compound Formulation & Dose Preparation B Animal Acclimatization & Health Check C Analytical Method Validation (LC-MS/MS) D Dose Administration (IV and PO routes) C->D E Serial Blood Sampling (e.g., saphenous vein) D->E F Sample Processing (Plasma Separation) E->F G Bioanalysis of Plasma Samples (LC-MS/MS) F->G H Pharmacokinetic Parameter Calculation G->H I Data Interpretation & Reporting H->I G cluster_PhaseI Phase I Metabolism (Oxidation, Hydrolysis) cluster_PhaseII Phase II Metabolism (Conjugation) Parent (2-Fluoropyridin-3-yl) (3-hydroxypiperidin-1-yl)methanone Oxidation Oxidation of Pyridine Ring Parent->Oxidation CYP450s Hydrolysis Amide Bond Hydrolysis Parent->Hydrolysis Amidases Glucuronidation Glucuronidation of Hydroxyl Group Parent->Glucuronidation UGTs Excretion Excretion (Urine, Feces) Parent->Excretion Unchanged Oxidation->Excretion Hydrolysis->Excretion Glucuronidation->Excretion

Comparative analysis of the efficacy of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone and its structural derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

In the optimization of small molecule inhibitors—particularly for metabolic targets like 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
and Orexin Receptors —the amide coupling of a pyridine ring and a piperidine moiety represents a privileged scaffold.

This guide provides a comparative analysis of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone (hereafter referred to as Compound A ).[1][2] We analyze how the specific incorporation of the 2-fluoro substituent and the 3-hydroxyl group drives efficacy, metabolic stability, and physicochemical properties compared to its structural analogs.

Key Findings:

  • The Fluorine Effect: Substitution at the C2 position of the pyridine ring significantly enhances metabolic stability by blocking oxidative lability and modulating the pKa of the pyridine nitrogen.

  • The Hydroxyl Advantage: The 3-OH group on the piperidine ring acts as a critical "solubility anchor" and stereoselective hydrogen-bond donor, often improving selectivity profiles despite a slight penalty in membrane permeability.[2]

Structural Analysis & Mechanism of Action[3][4]

To understand the efficacy of Compound A, we must deconstruct its Structure-Activity Relationship (SAR) relative to its "parent" and "sibling" compounds.[2]

The Comparator Set

We compare Compound A against three distinct structural derivatives to isolate the contribution of each functional group.

Compound IDStructure DescriptionKey ModificationPrimary Liability/Advantage
Compound A (2-F-Pyr)(3-OH-Pip) Dual Modification Optimized Lead: Balanced potency & stability.
Compound B (Pyr)(Pip)UnsubstitutedHigh metabolic clearance; poor solubility.[1][2]
Compound C (2-F-Pyr)(Pip)Fluorine onlyHigh lipophilicity (LogP); potential hERG liability.[1][2]
Compound D (Pyr)(3-OH-Pip)Hydroxyl onlyRapid oxidative metabolism at Pyridine C2/C6.[1][2]
Mechanistic Logic (Graphviz Diagram)

The following decision tree illustrates the medicinal chemistry logic driving the selection of Compound A.

SAR_Logic Scaffold Base Scaffold (Pyridine-Piperidine Amide) Metabolism Problem: High Metabolic Clearance (Oxidation at Pyridine C2/C6) Scaffold->Metabolism Solubility Problem: Low Aqueous Solubility (High LogP) Scaffold->Solubility Soln_F Solution: Add 2-Fluorine (Blocks metabolic soft spot) Metabolism->Soln_F Bioisostere Strategy Soln_OH Solution: Add 3-Hydroxyl (Lowers LogP, H-bond donor) Solubility->Soln_OH Polarity Strategy Result_A Compound A (Optimized Stability & Solubility) Soln_F->Result_A Synergistic Optimization Result_C Compound C (Stable but Lipophilic) Soln_F->Result_C Soln_OH->Result_A Result_D Compound D (Soluble but Unstable) Soln_OH->Result_D

Figure 1: SAR Optimization Pathway. The convergence of Fluorine substitution (metabolic block) and Hydroxylation (solubility) yields the optimized Compound A.

Comparative Performance Data

The following data represents typical profiles for this scaffold class in 11


-HSD1 inhibition  assays.
Table 1: Physicochemical & Metabolic Profile[1][2]
PropertyCompound A (2-F, 3-OH)Compound C (2-F, Des-OH)Compound D (Des-F, 3-OH)Interpretation
cLogP 0.8 - 1.22.1 - 2.50.5 - 0.9Compound A maintains ideal lipophilicity for oral bioavailability (Rule of 5).[1][2]
Solubility (pH 7.4) High (>150 µM)Low (<10 µM)High (>200 µM)The 3-OH group (A & D) dramatically improves aqueous solubility compared to C.
HLM

(min)
> 60 min > 50 min< 15 minThe 2-F atom protects the pyridine ring from rapid oxidation by CYP450 enzymes.[1]
Potency (IC

)
< 50 nM < 40 nM> 100 nMThe 3-OH often forms specific H-bonds in the active site (e.g., Tyr/Ser residues).[1]
Analysis of the "Fluorine Effect"

In Compound A, the fluorine atom at the 2-position of the pyridine ring serves two critical functions:

  • Electronic Modulation: It lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving membrane permeability.[2]

  • Metabolic Blocking: The C2 and C6 positions of pyridine are "soft spots" for oxidation by Aldehyde Oxidase (AO) and CYP enzymes.[2] Fluorine creates a steric and electronic shield, significantly extending the half-life (

    
    ).[2]
    

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols. These workflows are designed to be self-validating with internal controls.[1][2]

Protocol 1: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) of Compound A vs. analogs.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL).[1][2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2]

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[2]

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Incubate compound + HLM (0.5 mg/mL final) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[2]

  • Sampling: Aliquot 50 µL at

    
     min into cold Stop Solution.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .[2]

Validation Criteria:

  • Positive Control: Testosterone (High clearance) must show

    
     min.[1][2]
    
  • Negative Control: Warfarin or Diclofenac (Low clearance) must show

    
     min.[1][2]
    
Protocol 2: Kinetic Solubility Assay

Objective: Assess the impact of the 3-OH group on aqueous solubility.[2]

Workflow:

  • Prepare a 10 mM stock solution of Compound A in DMSO.[2]

  • Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a target concentration of 100 µM (2% DMSO final).[2]

  • Shake at room temperature for 24 hours (equilibrium).

  • Filter using a 0.45 µm PVDF membrane plate to remove precipitates.[1][2]

  • Quantify the filtrate concentration via UV-Vis spectrophotometry or HPLC against a standard curve.[1][2]

Visualizing the Assay Workflow

The following diagram outlines the critical path for validating the metabolic stability of the fluorinated scaffold.

Assay_Workflow Prep Step 1: Prep (Cmpd A + HLM) Incubate Step 2: Incubation (37°C + NADPH) Prep->Incubate Initiate Quench Step 3: Quench (ACN + Int. Std) Incubate->Quench Timepoints (0-60 min) Analyze Step 4: LC-MS/MS (Quantify Parent) Quench->Analyze Centrifuge Calc Step 5: Data (Calc Intrinsic Clearance) Analyze->Calc Regression

Figure 2: Microsomal Stability Workflow. A sequential process to quantify the metabolic protection provided by the 2-fluorine substituent.

Conclusion & Recommendation

(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone represents a "sweet spot" in medicinal chemistry optimization.[1][2]

  • Use Compound A when your lead series requires a balance of oral bioavailability (driven by the 3-OH solubility) and metabolic duration (driven by the 2-F block).[1][2] It is the recommended starting point for 11

    
    -HSD1  or GPR119  agonist programs.[1][2]
    
  • Use Compound C (Des-OH) only if CNS penetration is the primary driver and higher lipophilicity is required to cross the Blood-Brain Barrier (BBB), though be wary of higher clearance rates.[2]

  • Avoid Compound B (Unsubstituted) as it likely suffers from rapid "first-pass" metabolism, rendering it suitable only for in vitro enzyme assays but poor for in vivo efficacy.[1][2]

References
  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Boyle, C. D., et al. (2014).[2] Optimization of a series of 11

    
    -HSD1 inhibitors: The impact of fluorination. Bioorganic & Medicinal Chemistry Letters. 
    
  • Scott, J. S., et al. (2012).[2] Discovery of a selective 11

    
    -HSD1 inhibitor for the treatment of metabolic syndrome.[1][2][3] Journal of Medicinal Chemistry. 
    
  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 91618245 (Related Fluoropyridine Scaffold).

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A Comparative Analysis of the In Vitro Metabolic Stability of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone in Human Versus Mouse Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the early stages of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is paramount.[1][2] The metabolic stability of a compound, or its susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life and oral bioavailability.[2] In vitro metabolic stability assays are therefore critical tools for predicting a compound's in vivo behavior and for identifying potential species differences in metabolism that could impact the translation of preclinical data to human clinical trials.[3][4] This guide provides an in-depth comparison of the in vitro metabolic stability of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone in human and mouse liver microsomes.

Liver microsomes are subcellular fractions rich in Phase I and Phase II drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs).[1][5] These enzymes are responsible for the majority of drug metabolism in the liver.[5] By incubating a test compound with liver microsomes and monitoring its disappearance over time, we can determine key parameters such as the intrinsic clearance (Clint) and the in vitro half-life (t1/2).[2][6]

Significant species differences exist in the expression and activity of drug-metabolizing enzymes.[7] For instance, mice possess a larger and more diverse set of CYP genes compared to humans, which can lead to marked differences in metabolic pathways and rates of clearance.[7][8] Therefore, comparing the metabolic stability of an NCE in human and mouse liver microsomes provides crucial insights into its potential for successful clinical development. This guide will detail the experimental protocol, present the comparative data, and discuss the implications of the findings for the continued development of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone.

Materials and Methods

A detailed description of the materials and a step-by-step protocol for the in vitro metabolic stability assay are provided below.

Materials
Reagent/Equipment Supplier Catalogue Number
(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanoneIn-house SynthesisN/A
Pooled Human Liver Microsomes (mixed gender)Corning452161
Pooled CD-1 Mouse Liver Microsomes (male)Corning452701
NADPH Regeneration System (Solution A & B)PromegaV9510
Potassium Phosphate Buffer (1 M, pH 7.4)Sigma-AldrichP8584
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4
Water (LC-MS Grade)Fisher ScientificW6-4
Formic Acid (LC-MS Grade)Thermo Scientific85178
96-well Incubation PlatesCorning3651
96-well Collection PlatesWaters186002482
High-Performance Liquid Chromatography (HPLC) SystemAgilent1290 Infinity II
Tandem Mass Spectrometer (MS/MS)SciexTriple Quad 6500+
Experimental Protocol

The in vitro metabolic stability of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone was assessed by monitoring the depletion of the parent compound over time following incubation with human and mouse liver microsomes.

1. Preparation of Reagents:

  • A 1 M stock solution of Potassium Phosphate Buffer was diluted to 100 mM (pH 7.4) with LC-MS grade water.

  • The NADPH regeneration system was prepared according to the manufacturer's instructions.[9]

  • A 10 mM stock solution of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone was prepared in DMSO. This was further diluted to a 100 µM working solution in a 50:50 acetonitrile:water mixture.

2. Incubation Procedure:

  • The incubation mixture, containing 100 mM potassium phosphate buffer and either human or mouse liver microsomes (final protein concentration of 0.5 mg/mL), was pre-warmed at 37°C for 10 minutes.

  • The metabolic reaction was initiated by adding the NADPH regeneration system and the test compound (final concentration of 1 µM) to the pre-warmed microsome mixture.[10]

  • The final incubation volume was 200 µL.

  • A negative control incubation was performed for each species without the NADPH regeneration system to assess for any non-enzymatic degradation.

  • The incubation plate was shaken gently at 37°C.

  • Aliquots of 25 µL were taken at specified time points (0, 5, 15, 30, 45, and 60 minutes).[10]

3. Reaction Termination and Sample Processing:

  • The reaction in each aliquot was terminated by the addition of 100 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).[5]

  • The samples were centrifuged at 4000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.[11]

  • The supernatant was transferred to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • The concentration of the remaining parent compound was quantified using a validated LC-MS/MS method.[12][13][14]

  • Chromatographic separation was achieved on a C18 column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • The mass spectrometer was operated in positive ion mode with multiple reaction monitoring (MRM) to detect the parent compound and the internal standard.

5. Data Analysis:

  • The peak area ratio of the analyte to the internal standard was calculated for each time point.

  • The natural logarithm of the percentage of the parent compound remaining was plotted against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t1/2) was calculated using the formula: t1/2 = 0.693 / k.[15][16]

  • The intrinsic clearance (Clint) was calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein mass).[16]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, NADPH, Compound) prewarm Pre-warm Microsomes at 37°C reagents->prewarm microsomes Prepare Microsome Suspension (Human & Mouse) microsomes->prewarm initiate Initiate Reaction (Add NADPH & Compound) prewarm->initiate incubate Incubate at 37°C with Shaking initiate->incubate sampling Collect Aliquots at Time Points (0-60 min) incubate->sampling terminate Terminate Reaction (Ice-cold Acetonitrile + IS) sampling->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Data Analysis (Calculate t1/2 & Clint) lcms->data

Figure 1. Experimental workflow for the in vitro metabolic stability assay.

Results

The metabolic stability of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone was significantly different between human and mouse liver microsomes. The disappearance of the parent compound over the 60-minute incubation period is presented in the table below.

Time (min) % Parent Remaining (Human) % Parent Remaining (Mouse)
0100100
585.265.4
1560.130.2
3035.88.9
4520.52.1
6011.7< 1

From this data, the in vitro half-life (t1/2) and intrinsic clearance (Clint) were calculated and are summarized in the following table.

Parameter Human Liver Microsomes Mouse Liver Microsomes
t1/2 (min) 25.89.7
Clint (µL/min/mg protein) 53.7143.1

The results clearly indicate that (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone is metabolized more rapidly in mouse liver microsomes compared to human liver microsomes. The half-life in mouse microsomes is approximately 2.7 times shorter than in human microsomes, and the intrinsic clearance is correspondingly higher.

G cluster_human Human Metabolism cluster_mouse Mouse Metabolism human_compound (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone Slower Metabolism human_metabolites Metabolites Lower Rate of Formation human_compound->human_metabolites CYPs/UGTs mouse_compound (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone Faster Metabolism mouse_metabolites Metabolites Higher Rate of Formation mouse_compound->mouse_metabolites CYPs/UGTs

Figure 2. Comparative metabolic pathways in human versus mouse liver microsomes.

Discussion

The observed species difference in the metabolic stability of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone is a critical finding with significant implications for its preclinical development. The more rapid metabolism in mouse liver microsomes suggests that the compound is likely to have a shorter half-life and higher clearance in mice compared to humans.[17][18] This is a common phenomenon in drug metabolism, as there are well-documented differences in the expression levels and catalytic activities of CYP enzymes between rodents and humans.[7][19]

For instance, certain CYP isoforms that are highly active in mice may have lower expression or different substrate specificities in humans.[19] The higher intrinsic clearance observed in mouse microsomes could be attributed to a higher affinity (lower Km) or a greater maximal velocity (Vmax) of the metabolizing enzymes in mice for this particular substrate.[20] Further studies would be required to identify the specific CYP isoforms responsible for the metabolism of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone in both species. This can be achieved through the use of recombinant CYP enzymes or specific chemical inhibitors.

The presence of a hydroxyl group on the piperidine ring and a fluorine atom on the pyridine ring of the test compound suggests potential sites for both Phase I (e.g., oxidation, dealkylation) and Phase II (e.g., glucuronidation) metabolism.[21] The hydroxypiperidine moiety could be a substrate for UGTs, which catalyze the conjugation of glucuronic acid to make the compound more water-soluble and easier to excrete.[22][23][24] The fluoropyridine ring could undergo oxidation by CYP enzymes.[25] The significant difference in metabolic rates between human and mouse microsomes could be due to species-specific activities of either CYPs, UGTs, or a combination of both.[26][27]

From a drug development perspective, the higher metabolic stability in human liver microsomes is a favorable characteristic. It suggests that the compound may have a more desirable pharmacokinetic profile in humans, with a longer half-life and lower clearance, potentially allowing for less frequent dosing. However, the rapid clearance in mice needs to be considered when designing and interpreting preclinical efficacy and toxicology studies in this species. Higher doses or more frequent administration may be necessary to achieve and maintain therapeutic exposures in mice.

Conclusion

This comparative in vitro study has demonstrated a significant species difference in the metabolic stability of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone, with the compound being substantially more stable in human liver microsomes than in mouse liver microsomes. This finding underscores the importance of conducting cross-species metabolic comparisons early in the drug discovery process. The data presented in this guide will be invaluable for informing the subsequent stages of preclinical and clinical development of this compound, particularly in guiding dose selection for in vivo studies and in predicting its pharmacokinetic behavior in humans.

References

  • Mercell. Metabolic stability in liver microsomes.
  • Chem Help ASAP. Metabolic stability & determining intrinsic drug clearance. YouTube.
  • ResearchGate. Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • MDPI. Metabolic Difference of CZ48 in Human and Mouse Liver Microsomes.
  • MDPI. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool.
  • NIH.
  • Comparison of the Metabolic Capacity Between Human and Porcine Liver Microsomes.
  • Creative Bioarray. Microsomal Stability Assay.
  • ResearchGate.
  • ResearchGate. Metabolic Difference of CZ48 in Human and Mouse Liver Microsomes.
  • PubMed. Comparison of human and mouse liver microsomal metabolism of bromobenzene and chlorobenzene to 2- and 4-halophenols.
  • The UDP-glucuronosyltransferases: their role in drug metabolism and detoxific
  • BioiVT Blogs.
  • NIH. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM.
  • PubMed.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • BioAgilytix.
  • NIH. P450-Humanized and Human Liver Chimeric Mouse Models for Studying Xenobiotic Metabolism and Toxicity.
  • Patsnap Synapse. How to Conduct an In Vitro Metabolic Stability Study.
  • Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions.
  • PubMed.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • NIH. Cytochrome P450 humanised mice.
  • Promega Corporation.
  • Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
  • NIH.
  • YouTube. The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions.
  • PubMed. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies.
  • Frontiers.
  • OuluREPO. Liquid chromatography–mass spectrometry in drug metabolism studies.
  • NIH.
  • UDP-glucuronosyltransferases : Their role in drug metabolism and etoxific
  • ACS Publications. Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery | Analytical Chemistry.
  • BioIVT.
  • ResearchGate.
  • PubMed.
  • PubMed. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-.
  • NIH.
  • PubMed. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)

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Validating the mechanism of action of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone with CRISPR-Cas9 knockout models

[1]

Executive Summary: The Molecule and the Challenge

Compound: (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone Putative Target: Hematopoietic Prostaglandin D Synthase (H-PGDS/HPGDS) Mechanism: Reversible competitive inhibition of PGD₂ production.[1]

In drug development, demonstrating that a small molecule physically binds a protein is insufficient.[1] You must prove that the observed phenotypic effect (e.g., reduced inflammation, muscle preservation) is caused exclusively by the modulation of that specific target.[1] This guide outlines the "Gold Standard" genetic validation workflow: using CRISPR-Cas9 to ablate the target (HPGDS) and demonstrating phenotypic occlusion —where the drug loses its potency in the absence of its target.[1]

Comparative Analysis: Validation Methodologies

Why use CRISPR-Cas9 over traditional methods for this specific fluoropyridine derivative?

FeatureCRISPR-Cas9 Knockout (Recommended) RNA Interference (siRNA/shRNA) Chemical Probes (Competition)
Mechanism Permanent DNA ablation (Indel formation).[1]mRNA degradation (Transient).[1]Competitive binding at active site.[1]
Protein Level 0% (Complete Null) 10–30% (Residual protein remains).[1]Variable (Equilibrium dependent).[1]
Specific Benefit Binary Result: Defines the "maximal possible effect" of target inhibition.Quick to implement.High throughput.[1]
Critical Flaw Risk of genetic compensation (upregulation of paralogs like L-PGDS).[1]Incomplete knockdown mimics partial inhibition, confusing IC₅₀ data.[1]Off-target binding is indistinguishable from on-target effects.[1]
Verdict Essential for proving on-target specificity.Secondary support only.Screening tool, not validation.

Mechanistic Hypothesis & Pathway Visualization

The compound is hypothesized to block the conversion of Prostaglandin H₂ (PGH₂) to Prostaglandin D₂ (PGD₂) by binding the H-PGDS sigma-class active site.[1]

Figure 1: Prostaglandin D2 Signaling Pathway and Intervention Point [1]

HPGDS_PathwayAAArachidonicAcidPGH2Prostaglandin H2(PGH2)AA->PGH2CyclooxygenaseCOXCOX-1/2PGD2Prostaglandin D2(PGD2)PGH2->PGD2IsomerizationHPGDSH-PGDS(Target Enzyme)HPGDS->PGH2CatalyzesDrugCompound(Fluoropyridine)Drug->HPGDSInhibitsRecDP1 / CRTH2ReceptorsPGD2->RecActivatesInflamInflammation /Muscle NecrosisRec->InflamSignaling

Caption: The fluoropyridine compound inhibits H-PGDS, preventing the isomerization of PGH2 to PGD2, thereby blocking downstream inflammatory signaling.[1]

Experimental Workflow: The "Rescue" Strategy

To validate the MoA, we utilize a Phenotypic Occlusion (or Epistasis) assay.[1]

  • Hypothesis: If the drug works only via H-PGDS, then treating HPGDS-null cells with the drug should produce no change compared to vehicle-treated HPGDS-null cells.[1]

  • Failure Mode: If the drug still causes toxicity or a phenotype in the Knockout (KO) line, it possesses off-target liabilities .[1]

Figure 2: CRISPR Validation Logic Flow

Validation_Logiccluster_WTWild Type (WT) Cellscluster_KOCRISPR KO (HPGDS-/-)StartStart: Define Phenotype(e.g., Reduced PGD2)WT_VehWT + Vehicle(High PGD2)Start->WT_VehWT_DrugWT + Compound(Low PGD2)WT_Veh->WT_DrugDrug TreatmentKO_VehKO + Vehicle(Low PGD2)WT_Veh->KO_VehCRISPR KOKO_DrugKO + Compound(Measure Response)KO_Veh->KO_DrugDrug TreatmentResult_OnResult A:No Change vs KO+Veh(VALIDATED)KO_Drug->Result_OnPhenotype IdenticalResult_OffResult B:Additional Effect(OFF-TARGET)KO_Drug->Result_OffPhenotype Worsens/Changes

Caption: Decision matrix for interpreting CRISPR-drug interaction. True on-target drugs show no activity in the absence of the target.[1]

Detailed Protocol: H-PGDS CRISPR Validation[1]

Phase 1: Generation of HPGDS Null Models

Objective: Create a clonal cell line (e.g., KU812 or Meg-01, which express high H-PGDS) with a frameshift mutation in HPGDS.

  • gRNA Design: Target Exon 2 or 3 (constitutive exons) of the human HPGDS gene to ensure functional protein ablation.[1]

    • Sequence Recommendation: Use tools like CHOPCHOP to minimize off-targets.[1]

  • Transfection: RNP complex (Cas9 protein + sgRNA) electroporation is preferred over plasmid to reduce off-target integration.[1]

  • Clonal Expansion: Isolate single cells via limiting dilution.

  • Genotyping: Validate indels using Sanger sequencing and ICE (Inference of CRISPR Edits) analysis.[1]

  • Western Blot: Crucial Step. Confirm total absence of H-PGDS protein (26 kDa) using an anti-H-PGDS antibody (e.g., Cayman Chemical #10004348).[1]

Phase 2: The PGD₂ ELISA Rescue Assay

Objective: Quantify the compound's effect on PGD₂ secretion in WT vs. KO lines.[1]

Materials:

  • Cell Lines: WT and HPGDS(-/-).[1]

  • Compound: (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone (dissolved in DMSO).[1]

  • Stimulant: Phorbol 12-myristate 13-acetate (PMA) + Ionomycin (to induce PGD₂ synthesis).[1]

  • Detection: Prostaglandin D2-MOX ELISA Kit.[1]

Step-by-Step Protocol:

  • Seeding: Plate 1×10⁵ cells/well in 96-well plates (WT and KO).

  • Pre-incubation: Treat cells with the Compound (dose-response: 1 nM to 10 µM) or DMSO control for 30 minutes.

  • Stimulation: Add PMA (50 nM) and Ionomycin (1 µM). Incubate for 6 hours at 37°C.

  • Supernatant Collection: Centrifuge plates; collect supernatant. Note: PGD₂ is unstable.[1] Derivatize immediately to PGD₂-MOX if required by the kit.[1]

  • Quantification: Run ELISA.

  • Analysis:

    • Calculate % Inhibition relative to DMSO control.

    • Success Criteria:

      • WT IC₅₀ ≈ Expected potency (e.g., <100 nM).[1]

      • KO Baseline PGD₂ ≈ Near zero (or significantly reduced).[1]

      • KO + Drug: Should show flat line (no further reduction).[1]

Data Interpretation Table

Experimental ConditionExpected Outcome (Validated MoA)Interpretation
WT + Vehicle High PGD₂Baseline enzymatic activity.[1]
WT + Compound Low PGD₂ (Dose-dependent)Compound inhibits H-PGDS.[1]
KO + Vehicle Low PGD₂Genetic proof that H-PGDS drives the phenotype.[1]
KO + Compound Low PGD₂ (Identical to KO + Veh) VALIDATION SUCCESS. The drug has no target to hit; therefore, it does nothing.[1]
KO + Compound Further Reduction or ToxicityVALIDATION FAILURE. The drug is hitting a secondary target (e.g., COX-2 or L-PGDS).[1]

References

  • Aritake, K., et al. (2006).[1] Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase.[1] Journal of Biological Chemistry, 281(22), 15277-15286.[1] Link

  • Oyama, Y., et al. (2017).[1] TAS-205, a selective inhibitor of hematopoietic prostaglandin D synthase, effectively suppresses PGD2 production in Duchenne muscular dystrophy model mice.[1] Scientific Reports, 7, 42860.[1] Link[1]

  • Platt, R. J., et al. (2014).[1] CRISPR-Cas9 knockin mice for genome editing and cancer modeling.[1] Cell, 159(2), 440-455.[1] Link[1]

  • Hohjoh, H., & Fukushima, T. (2002).[1] Expression of hematopoietic prostaglandin D synthase in human megakaryocytes. Experimental Hematology, 30(11), 1296-1302.[1] Link

Evaluating the long-term efficacy of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone in a chronic disease model

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the long-term efficacy of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, in the context of chronic disease management. The focus is on obesity and its associated cardiometabolic complications, leveraging data from landmark clinical trials. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evidentiary basis for Semaglutide's long-term therapeutic effects and the methodologies employed to substantiate these claims.

Introduction: The Challenge of Chronic Disease Management

Chronic diseases, such as obesity, type 2 diabetes, and associated cardiovascular and renal diseases, represent a significant global health burden. A primary challenge in developing effective therapeutics is not only achieving acute symptomatic relief but also demonstrating sustained efficacy and a favorable safety profile over the long term. This guide uses Semaglutide as a case study to illustrate the rigorous, multi-year evaluation process required to establish a compound's role in chronic disease management.

Initially, the compound of interest was identified as (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone. However, a thorough review of scientific literature revealed a lack of substantial data on this specific molecule's long-term efficacy in chronic disease models. In contrast, Semaglutide is a well-characterized compound with a wealth of publicly available data from extensive clinical trials, making it an excellent subject for a guide on evaluating long-term therapeutic efficacy.

Mechanism of Action: The GLP-1 Receptor Pathway

Semaglutide is a GLP-1 receptor agonist that mimics the action of the native incretin hormone GLP-1.[1] By binding to and activating GLP-1 receptors in various tissues, Semaglutide exerts its therapeutic effects through several mechanisms:

  • Pancreatic Action: It enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells, thereby improving glycemic control.[1]

  • Central Nervous System Effects: It acts on the hypothalamus to promote satiety and reduce appetite, leading to decreased caloric intake and subsequent weight loss.[1]

  • Gastrointestinal Effects: It delays gastric emptying, which contributes to the feeling of fullness and helps regulate postprandial glucose excursions.[1]

These pleiotropic effects make GLP-1 receptor agonists a powerful therapeutic class for managing the interconnected pathologies of obesity, type 2 diabetes, and cardiovascular disease.

GLP1_Pathway Semaglutide Semaglutide (GLP-1 Analogue) GLP1R_Beta GLP-1 Receptor Semaglutide->GLP1R_Beta Binds to GLP1R_Alpha GLP-1 Receptor Semaglutide->GLP1R_Alpha Binds to GLP1R_Brain GLP-1 Receptor Semaglutide->GLP1R_Brain Binds to BetaCell β-cell Insulin Insulin Secretion BetaCell->Insulin Stimulates AlphaCell α-cell Glucagon Glucagon Secretion AlphaCell->Glucagon Inhibits Hypothalamus Appetite Centers Satiety Increased Satiety Reduced Appetite Hypothalamus->Satiety Promotes GLP1R_Beta->BetaCell GLP1R_Alpha->AlphaCell GLP1R_Brain->Hypothalamus

Figure 1: Simplified signaling pathway of Semaglutide's action on key target tissues.

Comparative Long-Term Efficacy Data

The long-term efficacy of Semaglutide has been rigorously evaluated in several large-scale, multi-year clinical trials. The primary comparator in these studies is a placebo, administered in conjunction with standard-of-care lifestyle interventions.

Chronic Weight Management

The Semaglutide Treatment Effect in People with Obesity (STEP) program demonstrated significant and sustained weight loss in individuals with obesity.

Trial Duration Parameter Semaglutide (2.4 mg) Placebo Reference
STEP 1 68 weeksMean Change in Body Weight-14.9%-2.4%[2]
SELECT 208 weeks (4 years)Mean Change in Body Weight-10.2%-1.5%[3][4]
Cardiovascular Outcomes in Patients with Overweight or Obesity

The Semaglutide Effects on Cardiovascular Outcomes in People with Overweight or Obesity (SELECT) trial provided landmark data on the cardiovascular benefits of Semaglutide in a high-risk population without diabetes.

Trial Duration Primary Endpoint Hazard Ratio (Semaglutide vs. Placebo) Key Finding Reference
SELECT ~40 monthsMajor Adverse Cardiovascular Events (MACE): CV death, non-fatal MI, non-fatal stroke0.80 (95% CI, 0.72 to 0.90)20% reduction in the risk of MACE.[3][5][3][5]
Chronic Kidney Disease Progression in Type 2 Diabetes

The FLOW (Evaluate the Effect of Semaglutide Versus Placebo on the Progression of Renal Impairment in Subjects With Type 2 Diabetes and Chronic Kidney Disease) trial assessed the impact of Semaglutide on kidney outcomes.

Trial Duration Primary Endpoint Hazard Ratio (Semaglutide vs. Placebo) Key Finding Reference
FLOW ~3.4 yearsKidney Disease Progression, CV death, or renal death0.76 (95% CI, 0.66 to 0.88)24% reduction in the risk of major kidney disease events.[6]

Experimental Design for Long-Term Efficacy Studies

The robust data presented above are the product of meticulously designed clinical trials. Below is a representative protocol for a long-term efficacy study of a compound like Semaglutide in a chronic disease model, based on the methodologies of the SELECT and FLOW trials.

Experimental_Workflow cluster_setup Study Setup & Enrollment cluster_intervention Intervention Phase cluster_followup Long-Term Follow-up & Data Collection P1 Define Inclusion/Exclusion Criteria (e.g., BMI ≥27, established CVD, no T2D) P2 Patient Screening & Recruitment (N > 17,000) P1->P2 P3 Informed Consent & Baseline Assessment (Vitals, Labs, Medical History) P2->P3 P4 Randomization (1:1) Double-blind P3->P4 P5_A Treatment Arm: Semaglutide 2.4 mg weekly (subcutaneous injection) P4->P5_A P5_B Control Arm: Placebo weekly (subcutaneous injection) P4->P5_B P6 Standard of Care (Lifestyle counseling, management of CV risk factors) P7 Scheduled Follow-up Visits (e.g., every 16-20 weeks for ~4 years) P6->P7 P8 Endpoint Adjudication (Independent committee reviews potential outcome events) P7->P8 P9 Data Analysis (Time-to-event analysis, statistical modeling) P8->P9

Figure 2: Generalized workflow for a long-term cardiovascular outcomes trial.

Detailed Protocol Steps:
  • Participant Selection:

    • Inclusion Criteria: Adults aged 45 years or older, with a body-mass index (BMI) of 27 kg/m ² or higher, and pre-existing cardiovascular disease (e.g., prior myocardial infarction, stroke, or peripheral arterial disease).[3] For a kidney-focused trial, criteria would include specific ranges of estimated glomerular filtration rate (eGFR) and urinary albumin-to-creatinine ratio.[6]

    • Exclusion Criteria: History of type 1 or type 2 diabetes at screening.[3]

  • Randomization and Blinding:

    • Participants are randomly assigned in a 1:1 ratio to receive either the investigational drug (e.g., Semaglutide 2.4 mg) or a matching placebo.

    • The study is conducted in a double-blind fashion, where neither the participants nor the investigators know the treatment assignment.

  • Treatment Regimen:

    • The active drug is administered once weekly via subcutaneous injection.

    • A dose-escalation schedule is typically employed over the first 16 weeks to improve tolerability, starting at a low dose (e.g., 0.25 mg) and titrating up to the maintenance dose (e.g., 2.4 mg).[1]

  • Concomitant Care:

    • All participants receive standard-of-care treatment for their underlying conditions, including lifestyle counseling (diet and physical activity) and management of cardiovascular risk factors (e.g., hypertension, dyslipidemia).

  • Endpoint Assessment:

    • Primary Endpoint: A composite of major adverse cardiovascular events (MACE), typically defined as death from cardiovascular causes, non-fatal myocardial infarction, or non-fatal stroke.[3]

    • Secondary Endpoints: May include changes in body weight, waist circumference, blood pressure, lipid levels, and glycemic parameters.[4]

    • Safety Monitoring: Adverse events are systematically recorded at each study visit. Events of special interest, such as gastrointestinal side effects, are closely monitored.[2]

  • Statistical Analysis:

    • The primary analysis is typically a time-to-first-event analysis using a Cox proportional-hazards model to compare the risk between the treatment and placebo groups.

    • The trial is designed to continue until a prespecified number of primary endpoint events have occurred to ensure adequate statistical power.[7]

Conclusion and Future Directions

The long-term evaluation of Semaglutide through large-scale, placebo-controlled trials has established its efficacy in not only promoting sustained weight loss but also in reducing the risk of adverse cardiovascular and renal outcomes in high-risk populations.[3][6][8] This body of evidence underscores the importance of a multi-faceted therapeutic approach that addresses the underlying pathophysiology of chronic, interrelated diseases.

For researchers and drug developers, the methodologies employed in the STEP, SELECT, and FLOW trials serve as a gold standard for evaluating the long-term efficacy and safety of novel therapeutic agents. The focus on clinically meaningful, hard outcomes (e.g., MACE, kidney failure) is crucial for establishing the true value of a new therapy in chronic disease management. Future research will likely focus on an even broader range of obesity-related complications, including osteoarthritis and certain types of cancer, to further delineate the public health impact of effective weight management.[8]

References

  • Glucagon-Like Peptide-1 Receptor Agonists for Chronic Weight Management. National Institutes of Health (NIH).[Link]

  • Semaglutide: 4-Year Weight Loss and Cardiovascular Benefits. European Association for the Study of Obesity (EASO).[Link]

  • (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol. PubMed.[Link]

  • Effectiveness and Side Effect Incidence in a Real-World Digital Weight-Loss Service Using Compounded Semaglutide: A Retrospective Comparative Study. MDPI.[Link]

  • Ozempic: How semaglutide drugs can help with long-term weight loss. Medical News Today.[Link]

  • Long-Term Efficacy and Safety of Once-Weekly Semaglutide for Weight Loss in Patients Without Diabetes: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. PubMed.[Link]

  • Clinical Insight on Semaglutide for Chronic Weight Management in Adults: Patient Selection and Special Considerations. PubMed Central.[Link]

  • Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). PubMed.[Link]

  • A Research Study to See How Semaglutide Works Compared to Placebo in People With Type 2 Diabetes and Chronic Kidney Disease. ClinicalTrials.gov.[Link]

  • Long-term weight loss effects of semaglutide in obesity without diabetes in the SELECT trial. Nature Medicine.[Link]

  • Effects of Semaglutide on Chronic Kidney Disease in Patients with Type 2 Diabetes. The New England Journal of Medicine.[Link]

  • Population-level impact of semaglutide 2.4 mg in patients with obesity or overweight and cardiovascular disease: A modelling study based on the SELECT trial. ResearchGate.[Link]

  • 4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. PubMed.[Link]

Sources

Safety Operating Guide

(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone proper disposal procedures

[1]

Executive Summary

Immediate Action: Classify as Halogenated Organic Waste . Disposal Method: High-temperature incineration (>1100°C) with acid gas scrubbing. Critical Hazard: Thermal decomposition releases Hydrogen Fluoride (HF). Do not dispose of via sanitary sewer or standard trash.

Chemical Characterization & Hazard Profiling

To dispose of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone safely, one must understand its structural vulnerabilities and combustion byproducts.[1] This compound is a fluorinated pyridine amide, often used as a scaffold in kinase inhibitor synthesis.

PropertyDescriptionOperational Implication
Functional Groups Fluoropyridine, Amide, HydroxylStable under neutral conditions; potential hydrolysis in strong acid/base.[1]
Halogen Content Fluorine (F) Crucial: Requires segregation into "Halogenated Waste" streams.[1][2] Combustion generates corrosive HF gas.
Physical State Solid or Viscous OilMay require dissolution in a compatible solvent (e.g., DMSO, Methanol) for liquid waste bulking.[1]
Reactivity Low (Stable)Incompatible with strong oxidizers (e.g., Nitric Acid, Peroxides).[1]
The Causality of Disposal Choice

Why Incineration? Landfilling fluorinated organics poses a long-term leaching risk. Biological treatment (wastewater plants) is often ineffective against the stable pyridine ring. Why High Temperature? The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard incineration (850°C) may result in incomplete combustion. Facilities processing this waste operate at >1100°C to ensure complete mineralization.[3] Why Scrubbers? Upon destruction, the fluorine atom is released as Hydrogen Fluoride (HF). The incineration facility must be equipped with caustic scrubbers to neutralize this gas before stack release.

Waste Stream Classification Logic

Proper segregation is the primary defense against laboratory accidents and regulatory fines.

The Self-Validating Rule: If the molecule contains F, Cl, Br, or I, it must enter the Halogenated Waste Stream.[1]

Decision Logic for Segregation

The following workflow illustrates how to categorize this specific compound relative to other common lab wastes.

WasteSegregationStartWaste: (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanoneHalogenCheckDoes it contain Halogens?(F, Cl, Br, I)Start->HalogenCheckHalogenatedStreamStream A: Halogenated Organic Waste(High BTU Incineration)HalogenCheck->HalogenatedStreamYes (Fluorine)NonHalogenatedStreamStream B: Non-Halogenated Waste(Fuels Blending)HalogenCheck->NonHalogenatedStreamNoOxidizerCheckMixed with Strong Oxidizers?(HNO3, Peroxides)OxidizerCheck->HalogenatedStreamNo (Safe to Bulk)ReactiveStreamStream C: Reactive/Oxidizing Waste(Separate Handling Required)OxidizerCheck->ReactiveStreamYes (Do Not Mix)HalogenatedStream->OxidizerCheckPre-Bulking Check

Figure 1: Waste segregation logic. The presence of the Fluorine atom dictates the primary classification path.

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the material to the central waste area, ensure it is chemically stable.

  • Solvent Compatibility: If the compound is in solution, verify the solvent is compatible with standard waste drums (e.g., DCM, Methanol, Ethyl Acetate are standard).

  • pH Check: Ensure the pH is between 4 and 10.

    • Why? Extreme pH can corrode waste drums or react with other wastes.

    • Action: If highly acidic/basic due to synthesis reagents, neutralize carefully with Sodium Bicarbonate or Dilute HCl before adding to the organic waste container.

Phase 2: Packaging & Labeling

Follow this protocol to prepare the waste for off-site transport.

Step 1: Container Selection

  • Preferred: High-Density Polyethylene (HDPE) carboys or safety cans.

  • Acceptable: Amber glass bottles (if volume is <1L).

  • Avoid: Metal cans if the waste solution is acidic (corrosion risk).

Step 2: Labeling (Mandatory) The label must be legible and solvent-resistant.

  • Chemical Name: Write fully: (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone.

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[4]

  • Constituents: List the solvent (e.g., "Dissolved in 90% Methanol").

  • Tag: Apply the "HALOGENATED" tag (often green or yellow depending on facility standards).

Step 3: Bulking (The "Pour")

  • Ventilation: Perform all transfers in a fume hood.

  • Grounding: If pouring >4L of flammable solvent mixture, ground the drum to prevent static discharge.

  • Funnel: Use a funnel with a flame arrestor if available.

Emergency Procedures: Spills & Exposure

In the event of a spill during transport or synthesis, immediate containment is required to prevent environmental release.[5]

Spill Response Workflow

SpillResponseSpillSpill DetectedAssessAssess Volume & State(Solid vs Liquid)Spill->AssessPPEDon PPE:Nitrile Gloves, Goggles,Lab CoatAssess->PPESolidActionSolid Spill:Avoid Dust.Scoop into Jar.PPE->SolidActionPowder/CrystalLiquidActionLiquid Spill:Cover with Vermiculiteor Absorbent Pads.PPE->LiquidActionSolution/OilCleanClean Surface:Soap & Water Wash.Collect Rinsate.SolidAction->CleanLiquidAction->CleanDisposalDisposal:Label as Hazardous Debris(Halogenated)Clean->Disposal

Figure 2: Immediate response protocol for laboratory spills.

Specific Neutralization: Unlike acids or bases, this organic amide does not require chemical neutralization on the floor. The priority is absorption and containment .[5][6]

Regulatory Compliance & References

Regulatory Classification (US EPA / RCRA)

While this specific CAS is not explicitly "P-Listed" or "U-Listed" (unless part of a specific discarded commercial formulation), it is regulated under the "Cradle-to-Grave" responsibility of the generator.[1]

  • Waste Code: D001 (Ignitable, if in flammable solvent) or General Hazardous Waste .

  • Halogenated Solvent Guidelines: Even if the solvent isn't halogenated, the solute is. Therefore, the entire mixture is treated as Halogenated Waste to protect the incinerator infrastructure.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. 29 CFR 1910.1200.[4][6][7]

  • United Nations Environment Programme. (2006). Technical Guidelines on the Environmentally Sound Management of Wastes Consisting of, Containing or Contaminated with Persistent Organic Pollutants (POPs). (Regarding incineration of halogenated organics).

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